Product packaging for 3-Acetoxybenzofuran(Cat. No.:CAS No. 93680-80-9)

3-Acetoxybenzofuran

Cat. No.: B1272115
CAS No.: 93680-80-9
M. Wt: 176.17 g/mol
InChI Key: XCBLZAJCKKRBED-UHFFFAOYSA-N
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Description

3-Acetoxybenzofuran is a specialized benzofuran derivative of interest in organic synthesis and medicinal chemistry research. The benzofuran scaffold is recognized for its prevalence in biologically active compounds and natural products, demonstrating a wide spectrum of potential pharmacological properties, including antimicrobial, anticancer, and anti-Alzheimer's activities . The acetoxy group at the C-3 position serves as a versatile functional handle for further chemical transformations. Researchers can utilize this compound as a key synthetic intermediate to access more complex 3-substituted benzofuran derivatives, which are valuable for constructing compound libraries in drug discovery programs . Studies on benzofuran analogs highlight that substitutions on the benzofuran core, particularly at the C-3 position, are critical for modulating biological activity and optimizing interactions with biomolecular targets . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1272115 3-Acetoxybenzofuran CAS No. 93680-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLZAJCKKRBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377796
Record name 3-Acetoxybenzo[b]furan
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93680-80-9
Record name 3-Acetoxybenzo[b]furan
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Record name 93680-80-9
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Foundational & Exploratory

3-Acetoxybenzofuran chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxybenzofuran, also known as benzofuran-3-yl acetate, is a heterocyclic organic compound with the molecular formula C₁₀H₈O₃. As a derivative of the versatile benzofuran scaffold, it holds potential as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral characteristics of this compound, along with a detailed experimental protocol for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and provides expected spectral analyses based on its chemical structure and analogy to related compounds.

Chemical Structure and Properties

This compound consists of a benzofuran core acetylated at the 3-position. The benzofuran moiety is composed of a furan ring fused to a benzene ring.

Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₃[1][4]
Molecular Weight 176.17 g/mol [1][4]
CAS Number 93680-80-9[1]
Appearance Clear light yellow liquid[1]
Boiling Point 264.2 ± 13.0 °C (Predicted)[1]
Density 1.223 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.543 - 1.545[1]
Water Solubility Insoluble[1]
logP (octanol/water) 2.358 (Calculated)[5]
Topological Polar Surface Area 39.4 Ų[4]
Rotatable Bond Count 2[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3-hydroxybenzofuran (also known as benzofuran-3-one). The following protocol is adapted from general procedures for the acetylation of hydroxybenzofurans.

Reaction Scheme:

G cluster_0 3-Hydroxybenzofuran cluster_1 Acetic Anhydride cluster_2 This compound 3-Hydroxybenzofuran 3-Hydroxybenzofuran This compound This compound 3-Hydroxybenzofuran->this compound Acetic Anhydride, Sodium Acetate, Acetic Acid, Reflux Acetic Anhydride Acetic Anhydride

Figure 2: Synthesis of this compound.

Materials:

  • 3-Hydroxybenzofuran

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzofuran (1 equivalent) and anhydrous sodium acetate (1 equivalent).

  • Add glacial acetic acid and acetic anhydride to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the excess acetic acid and anhydride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Spectral Data and Analysis

While specific spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the acetate group.

Expected Chemical Shifts (in CDCl₃, estimated):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C4-H, C5-H, C6-H, C7-H)7.2 - 7.8Multiplet4H
Furan (C2-H)~7.9Singlet1H
Acetate (CH₃)~2.3Singlet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃, estimated):

Carbon AtomChemical Shift (δ, ppm)
C=O (acetate)~168
C3a, C7a (bridgehead)~120 - 155
C4, C5, C6, C7 (benzene ring)~110 - 130
C2 (furan ring)~145
C3 (furan ring)~115
CH₃ (acetate)~21
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic and furan rings.

Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (ester)~1760Strong
C-O Stretch (ester)~1200 - 1250Strong
Aromatic C=C Stretch~1450 - 1600Medium
Aromatic C-H Stretch>3000Medium
C-H Stretch (methyl)~2950 - 3000Weak
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 176. The fragmentation pattern will likely involve the loss of the acetyl group or ketene.

Expected Fragmentation Pattern:

m/zFragment IonNotes
176[C₁₀H₈O₃]⁺˙Molecular ion (M⁺˙)
134[C₈H₆O]⁺˙Loss of ketene (CH₂=C=O) from M⁺˙
105[C₇H₅O]⁺Loss of CO from the m/z 134 fragment
43[CH₃CO]⁺Acetyl cation

Biological Activity

While there is a substantial body of research on the diverse biological activities of benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, specific studies on this compound are limited.[2][3][6][7] Its primary role is considered to be a synthetic intermediate for the preparation of more complex and potentially bioactive molecules.[1] Further research is warranted to explore the pharmacological profile of this compound itself.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. This guide provides a foundational understanding of its characteristics and a practical protocol for its synthesis. The provided spectral data predictions offer a basis for the characterization of this compound in a laboratory setting. As the interest in benzofuran-based pharmaceuticals continues to grow, a thorough understanding of key intermediates like this compound is essential for the advancement of medicinal chemistry and drug development.

Disclaimer: The information provided in this technical guide is intended for research and development purposes by qualified professionals. The predicted data and experimental protocols should be used with appropriate caution and validated through experimental work. All laboratory procedures should be conducted with appropriate safety measures in place.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Acetoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the likely first synthesis of 3-acetoxybenzofuran, a molecule of interest in medicinal chemistry and organic synthesis. While a singular, seminal publication detailing its "discovery" is not prominent in the scientific literature, its synthesis can be logically deduced from established chemical principles. This document outlines a highly probable synthetic pathway, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

The most logical and efficient synthesis of this compound proceeds via a three-step sequence starting from the readily available 2'-hydroxyacetophenone. This pathway involves an initial α-bromination, followed by an intramolecular cyclization to form the key intermediate, benzofuran-3(2H)-one, which exists in tautomeric equilibrium with 3-hydroxybenzofuran. The final step is the acetylation of this intermediate.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and spectroscopic data for the final product and its immediate precursor.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormBoiling Point (°C)
Benzofuran-3(2H)-oneC₈H₆O₂134.13553-86-6SolidDecomposes
This compoundC₁₀H₈O₃176.1793680-80-9Clear light yellow liquid264.2 ± 13.0 (Predicted)[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR Data unavailable in literature with full assignment. Expected signals would include a singlet for the acetyl protons and multiplets for the aromatic protons.
¹³C NMR Data unavailable in literature with full assignment. Expected signals would include a carbonyl carbon for the ester, carbons of the benzofuran ring system, and a methyl carbon.
Infrared (IR) Strong C=O stretching vibration for the ester group, C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 176. A prominent fragment would be the loss of the acetyl group (M-43), resulting in a benzofuran-3-oxy radical cation.

Experimental Protocols

The following protocols are adapted from established, general procedures for similar chemical transformations and represent a viable pathway for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-2'-hydroxyacetophenone

This procedure is adapted from the bromination of 4'-hydroxyacetophenone and is expected to yield the desired product.[2]

Materials:

  • 2'-Hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone (1.0 eq) in diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • With vigorous stirring, add a solution of bromine (1.0 eq) in a minimal amount of diethyl ether dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it again with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-2'-hydroxyacetophenone by recrystallization or column chromatography.

Step 2: Synthesis of Benzofuran-3(2H)-one

This step involves the intramolecular cyclization of 2-bromo-2'-hydroxyacetophenone. This reaction is typically promoted by a non-nucleophilic base.

Materials:

  • 2-Bromo-2'-hydroxyacetophenone

  • Sodium carbonate or potassium carbonate

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.

  • Add a slight excess of a non-nucleophilic base such as potassium carbonate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield benzofuran-3(2H)-one.

Step 3: Synthesis of this compound

This is a standard acetylation of the enol form of benzofuran-3(2H)-one.[3]

Materials:

  • Benzofuran-3(2H)-one

  • Acetic anhydride

  • Pyridine

  • Dichloromethane or ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve benzofuran-3(2H)-one (1.0 eq) in dry pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5-2.0 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical relationship between the steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start 2'-Hydroxyacetophenone Intermediate1 2-Bromo-2'-hydroxyacetophenone Start->Intermediate1 Bromination (Br₂, Diethyl ether) Intermediate2 Benzofuran-3(2H)-one (3-Hydroxybenzofuran) Intermediate1->Intermediate2 Intramolecular Cyclization (K₂CO₃, Acetone) FinalProduct This compound Intermediate2->FinalProduct Acetylation (Acetic Anhydride, Pyridine)

References

Spectroscopic Data for 3-Acetoxybenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetoxybenzofuran, tailored for researchers, scientists, and drug development professionals. The guide presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.7 - 7.9m2HAromatic-H
~7.3 - 7.5m2HAromatic-H
~7.8s1HH-2
~2.4s3H-OCOCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmCarbon Type
~168C=O
~155C-O (furan)
~145Quaternary C (aromatic)
~130Aromatic CH
~125Aromatic CH
~123Aromatic CH
~120Aromatic CH
~118Quaternary C (aromatic)
~112C-3
~21-OCOC H₃

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100 - 3000MediumAromatic C-H Stretch
~1765StrongC=O Stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1200StrongC-O Stretch (ester)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
17650[M]⁺ (Molecular Ion)
134100[M - C₂H₂O]⁺
10530[C₇H₅O]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to single lines for each carbon environment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce the parent molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

3-Acetoxybenzofuran CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides essential information regarding 3-Acetoxybenzofuran, a molecule of interest in various research and development applications.

The Chemical Abstracts Service (CAS) number for this compound is 93680-80-9 .[1][2][3][4] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature, ensuring unambiguous identification.

The molecular weight of this compound is 176.17 g/mol .[1][2][3][4] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.

A summary of these key identifiers is presented in the table below for quick reference.

IdentifierValue
CAS Number93680-80-9
Molecular Weight176.17 g/mol
Molecular FormulaC10H8O3

Further investigation into the technical aspects of this compound, including experimental protocols and its role in signaling pathways, is ongoing to provide a comprehensive guide for the scientific community.

References

The Pervasive Presence of Benzofurans in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, biosynthesis, and pharmacological significance of benzofuran derivatives, offering a valuable resource for scientific and drug development professionals.

While the specific natural occurrence of 3-acetoxybenzofuran derivatives is not extensively documented in readily available scientific literature, the broader class of benzofuran derivatives represents a significant and widespread family of naturally occurring heterocyclic compounds. These compounds are ubiquitously found in various botanical species, fungi, and even some animals, exhibiting a remarkable diversity of structures and a wide array of biological activities. This guide provides a comprehensive overview of naturally occurring benzofuran derivatives, their sources, isolation, and biological importance, tailored for researchers and professionals in drug discovery and development.

Natural Sources of Benzofuran Derivatives

Benzofuran compounds have been isolated from a multitude of natural sources, with higher plants being a particularly rich reservoir. Families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are prominent producers of these molecules.[1] Fungi, especially endophytic fungi, have also been identified as a source of novel benzofuran derivatives.[2]

Table 1: Selected Naturally Occurring Benzofuran Derivatives and Their Sources

Compound NameNatural Source(s)Reference(s)
AglaodoratinAglaia odorata[3]
(E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)- 3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acryl aldehydeSeeds of a plant (species not specified)[3]
1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanonePetasites hybridus roots[4]
(2R)-(4- methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuranOphiopogon japonicus tubers[4]
2-(2-hydroxyl-4-methoxy-benzyl)-5-methyl-6-methoxyl-2,3 dihydrobenzofuranOphiopogon japonicus tubers[4]
2-(4-hydroxy-benzyl)-5,6 dihydroxybenzofuranOphiopogon japonicus tubers[4]
Khellin and VisnaginNatural furanone compounds[1]
AngelicinNatural compound[1]
BergaptenLimes, lemons, parsnips[1]

Isolation and Characterization: A Methodological Overview

The isolation and structural elucidation of benzofuran derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. A general workflow for this process is outlined below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Structural Elucidation A Plant/Fungal Material B Solvent Extraction (e.g., Methanol, Acetonitrile) A->B C Crude Extract B->C D Column Chromatography (Silica Gel, Sephadex) C->D E HPLC D->E F Isolated Compound E->F G Spectroscopic Analysis (NMR, MS, IR, UV-Vis) F->G H Structure Determination G->H

A generalized workflow for the isolation and characterization of natural products.
Key Experimental Protocols

Extraction: A common initial step involves the extraction of the raw biological material (e.g., dried and powdered plant leaves, roots, or fungal biomass) with organic solvents of increasing polarity. For instance, in the isolation of a conjugated carbofuran metabolite from carrots, acetonitrile and methanol were utilized for extraction.

Chromatographic Separation: The resulting crude extract is a complex mixture that requires further separation. Column chromatography, using stationary phases like silica gel or Sephadex, is a standard technique for initial fractionation. Subsequent purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is crucial for obtaining pure compounds.

Structure Elucidation: The definitive structure of an isolated benzofuran derivative is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound.

  • Infrared (IR) spectroscopy identifies the presence of specific functional groups.

  • Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which can be indicative of the benzofuran chromophore.

Biosynthesis of the Benzofuran Core

The biosynthesis of the benzofuran scaffold in nature is believed to involve precursors from the shikimate pathway. Phenylalanine, for example, has been implicated as a contributor of a C6-C1 unit in the biosynthesis of certain benzofurans. The exact biosynthetic pathways can vary between different organisms and for different derivatives.

biosynthesis_pathway Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine C6C1_Unit C6-C1 Unit (e.g., Benzoic Acid derivative) Phenylalanine->C6C1_Unit Benzofuran Benzofuran Scaffold C6C1_Unit->Benzofuran Acetate Acetate Pathway C2_Unit C2 Unit Acetate->C2_Unit C2_Unit->Benzofuran

A simplified representation of the precursor pathways leading to the benzofuran scaffold.

Pharmacological Significance and Therapeutic Potential

Naturally occurring benzofuran derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][5] These compounds have been reported to exhibit a wide range of pharmacological effects, making them promising lead compounds for drug discovery.[1][5][6]

Table 2: Reported Biological Activities of Natural Benzofuran Derivatives

Biological ActivityExamples of Active Compounds/DerivativesReference(s)
Anticancer Aglaodoratin, 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone, Angelicin[1][3][4]
Antioxidant Various benzofuran esters and derivatives[1]
Anti-inflammatory Derivatives from Ophiopogon japonicus[4]
Antiviral Derivatives synthesized from khellin and visnagin[1]
Antibacterial/Antifungal Various synthetic and natural derivatives[1][6]
Neuroprotective Not explicitly detailed but mentioned as a general activity[4]
Anti-arrhythmic Amiodarone (a synthetic benzofuran drug)[1]

The diverse pharmacological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. For instance, the anticancer properties of several benzofuran derivatives have been demonstrated through their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4] Furthermore, their antioxidant and anti-inflammatory activities suggest their potential utility in managing a range of chronic diseases.

References

The Rising Therapeutic Potential of Novel Benzofuran Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives are not only prevalent in a variety of natural products but have also become the subject of intense synthetic exploration due to their broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the recent advancements in the biological evaluation of novel benzofuran compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for the scientific community.

Quantitative Assessment of Biological Activities

The therapeutic potential of newly synthesized benzofuran derivatives is typically quantified through in vitro assays that measure their efficacy against specific biological targets. The following tables summarize the anticancer, antimicrobial, and neuroprotective activities of several recently developed benzofuran compounds, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of novel benzofuran derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for assessing anticancer potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17i MCF-7 (Breast)2.90 ± 0.32[4]
MGC-803 (Gastric)5.85 ± 0.35[4]
H460 (Lung)2.06 ± 0.27[4]
A549 (Lung)5.74 ± 1.03[4]
THP-1 (Leukemia)6.15 ± 0.49[4]
Compound 3 HeLa (Cervical)1.136[5][6]
Fluorinated Compound 5 Not Specified0.43[5][6]
Hybrid 16 A549 (Lung)0.12[7]
SGC7901 (Gastric)2.75[7]
3-acyl-5-hydroxybenzofuran (Compound 48) MCF-7 (Breast)43.08[1]
Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran amide (6a) Bacillus subtilis6.25[8]
Staphylococcus aureus6.25[8]
Escherichia coli6.25[8]
Benzofuran amide (6b) Bacillus subtilis6.25[8]
Staphylococcus aureus6.25[8]
Escherichia coli6.25[8]
Benzofuran amide (6f) Bacillus subtilis6.25[8]
Staphylococcus aureus6.25[8]
Escherichia coli6.25[8]
Dibenzofuran derivative (5c) Various Bacteria & FungiBetter than other synthesized compounds[9]
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) Staphylococcus aureus ATCC 6538Most active derivative[10]
Escherichia coli ATCC 25922Most active derivative[10]
Neuroprotective Activity

Several novel benzofuran compounds have been investigated for their potential to protect neuronal cells from damage, a critical aspect in the development of therapies for neurodegenerative diseases.

Compound/DerivativeAssayEffectConcentrationReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) NMDA-induced excitotoxicityPotent neuroprotection30 µM[11][12][13]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) NMDA-induced excitotoxicityMarked anti-excitotoxic effects100 & 300 µM[11][12][13]
DPPH radical scavengingModerate activityNot specified[11][13]
In vitro lipid peroxidationAppreciable inhibitionNot specified[11][13]
TFSeB (Benzofuran-containing Selenium Compound) STZ-induced Alzheimer's modelReduced oxidative stress markersNot specified[14]
Normalized MAO-B and AChE activityNot specified[14]

Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the evaluation of the biological activities of novel benzofuran compounds.

Synthesis of Benzofuran Derivatives: A General Workflow

The synthesis of novel benzofuran derivatives often involves multi-step reactions starting from commercially available precursors. A representative workflow is illustrated below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product cluster_3 Purification & Characterization Salicylaldehyde Salicylaldehyde Reaction with Chloroacetone Reaction with Chloroacetone Salicylaldehyde->Reaction with Chloroacetone K2CO3 Substituted Phenol Substituted Phenol Cyclization Cyclization Substituted Phenol->Cyclization Halogenated Acyl Chloride Halogenated Acyl Chloride Reaction with Chloroacetone->Cyclization Acylation/Alkylation Acylation/Alkylation Cyclization->Acylation/Alkylation Novel Benzofuran Derivative Novel Benzofuran Derivative Acylation/Alkylation->Novel Benzofuran Derivative Chromatography Chromatography Novel Benzofuran Derivative->Chromatography Spectroscopy (NMR, IR, MS) Spectroscopy (NMR, IR, MS) Chromatography->Spectroscopy (NMR, IR, MS)

A generalized synthetic workflow for novel benzofuran compounds.
In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[6]

G Start Start Seed Cancer Cells in 96-well plate Seed Cancer Cells in 96-well plate Start->Seed Cancer Cells in 96-well plate Treat with Benzofuran Derivatives Treat with Benzofuran Derivatives Seed Cancer Cells in 96-well plate->Treat with Benzofuran Derivatives Incubate (48-72h) Incubate (48-72h) Treat with Benzofuran Derivatives->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate (2-4h)->Solubilize Formazan Crystals Measure Absorbance Measure Absorbance Solubilize Formazan Crystals->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Experimental workflow for the MTT assay.
Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The benzofuran compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

Benzofuran derivatives exert their biological effects through a variety of mechanisms, often by modulating key signaling pathways involved in disease progression.

Anticancer Mechanisms

The anticancer activity of benzofuran compounds has been attributed to several mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the induction of apoptosis. For instance, certain benzofuran derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[4] Others have been shown to inhibit tubulin polymerization, a critical process for cell division.

A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Some benzofuran compounds have been shown to modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2.[14] This shift in the BAX/BCL-2 ratio promotes the mitochondrial pathway of apoptosis.

Benzofuran Derivative Benzofuran Derivative BAX (pro-apoptotic) BAX (pro-apoptotic) Benzofuran Derivative->BAX (pro-apoptotic) BCL-2 (anti-apoptotic) BCL-2 (anti-apoptotic) Benzofuran Derivative->BCL-2 (anti-apoptotic) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX (pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization BCL-2 (anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Modulation of the intrinsic apoptosis pathway by benzofuran derivatives.

Conclusion and Future Directions

The research landscape for novel benzofuran compounds is vibrant and promising. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the therapeutic potential of this versatile scaffold. The quantitative data presented herein highlights the efficacy of specific derivatives and provides a basis for further structure-activity relationship (SAR) studies. The detailed experimental protocols offer a practical guide for researchers initiating or advancing their work in this area.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular mechanisms underlying their biological activities will be crucial for the rational design of next-generation benzofuran-based therapeutics. The continued exploration of this chemical space holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry. Its widespread presence in biologically active natural products has cemented its status as a "privileged scaffold," a molecular framework that is frequently found in active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the benzofuran core, detailing its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its therapeutic potential. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity: A Prominent Therapeutic Application

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of human cancer cell lines. The mechanisms underlying their antitumor activity are diverse, often involving the disruption of critical cellular processes such as microtubule dynamics and cell signaling pathways.

Quantitative Assessment of Anticancer Activity

The efficacy of benzofuran derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans3-(Bromomethyl)benzofuran derivativeK562 (Leukemia)5[1]
3-(Bromomethyl)benzofuran derivativeHL60 (Leukemia)0.1[1]
Fluorinated Amiloride-Benzofuran HybridNot Specified0.43[1]
Benzofuran-N-Aryl Piperazine HybridsHybrid 16A549 (Lung Carcinoma)0.12[2]
Hybrid 16SGC7901 (Gastric Cancer)2.75[2]
2-Benzoylbenzofuran DerivativesCompound 33dA-375 (Melanoma)4.15[3]
Compound 33dMCF-7 (Breast Cancer)3.22[3]
Compound 33dA-549 (Lung Cancer)2.74[3]
Compound 33dHT-29 (Colon Cancer)7.29[3]
Oxindole-based Benzofuran HybridsCompound 22dMCF-7 (Breast Cancer)3.41[3]
Compound 22fMCF-7 (Breast Cancer)2.27[3]
Benzofuran-Triazole DerivativesCompound 50gHCT-116 (Colon Cancer)0.87[3]
Compound 50gHeLa (Cervical Cancer)0.73[3]
Compound 50gA549 (Lung Cancer)0.57[3]
Inhibition of the mTOR Signaling Pathway

A key mechanism through which some benzofuran derivatives exert their anticancer effects is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of the mTOR signaling pathway and points of potential inhibition.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Benzofuran Benzofuran Inhibitors Benzofuran->mTORC1 inhibits

Caption: The mTOR signaling pathway and its inhibition by benzofuran derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values for selected benzofuran derivatives against various microbial strains.

Compound ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Benzofuran Amide DerivativesCompound 6aBacillus subtilis6.25[4]
Compound 6bStaphylococcus aureus6.25[4]
Compound 6fEscherichia coli6.25[4]
Hydroxylated BenzofuransCompound 15 (6-hydroxy)S. aureus0.78-3.12[5]
Compound 16 (6-hydroxy)Pseudomonas aeruginosa0.78-3.12[5]
Benzofuran KetoximesCompound 38Staphylococcus aureus0.039[5]
Benzofuran ketoxime derivativeCandida albicans0.625-2.5[5]
Aza-benzofuran DerivativesCompound 1Salmonella typhimurium12.5[6]
Compound 1Staphylococcus aureus12.5[6]
Oxa-benzofuran DerivativesCompound 5Penicillium italicum12.5[6]
Compound 6Colletotrichum musae12.5-25[6]

Neuroprotective Activity: A Potential for Treating Neurodegenerative Diseases

Emerging research has highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Assessment of Cholinesterase Inhibition

The inhibitory activity of benzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical measure of their therapeutic potential. The table below lists the IC50 values for several benzofuran derivatives against these enzymes.

Compound ClassCompoundEnzymeIC50 (µM)Reference
2-Arylbenzofuran DerivativesCathafuran C (14)BChE2.5[7]
Compound 11BChE32.8[7]
Compound 9AChE81.2[7]
Benzofuran-based CompoundsCompound 7cAChE0.058[8]
Compound 7eAChE0.086[8]
3-Aminobenzofuran DerivativesUnsubstituted derivative 5aAChE0.81[9]
Benzofuran-piperazine DerivativesCompound A4AChE11[10]

Experimental Protocols

A thorough understanding of the methodologies used to synthesize and evaluate benzofuran derivatives is essential for researchers in the field. This section provides detailed protocols for key experiments cited in this guide.

Synthesis of 2-Arylbenzofuran Derivatives

A general and efficient method for the synthesis of 2-arylbenzofurans involves the acid-catalyzed cyclization of 2-(2-formylphenoxy)-2-phenylacetic acid derivatives.

Procedure:

  • A mixture of a 2-(2-formyl-substituted-phenoxy)-2-phenylacetic acid (3.3 mmol), anhydrous sodium acetate (33 mmol), and acetic anhydride (35 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is stirred and heated to 120-125 °C for 4 hours.

  • After cooling to room temperature, the mixture is poured onto 200 mL of an ice/water mixture and stored in a refrigerator for 12 hours to facilitate precipitation.

  • The resulting precipitate is collected by filtration, washed several times with cold water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield the desired 2-arylbenzofuran.[11]

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Procedure:

  • Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • Following the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • The MTT solution is then carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

The following diagram illustrates the general workflow of the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Adhesion Incubate for cell adhesion (24h) Seed_Cells->Incubate_Adhesion Add_Compound Add benzofuran derivative at various concentrations Incubate_Adhesion->Add_Compound Incubate_Treatment Incubate for treatment (48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan crystal formation (2-4h) Add_MTT->Incubate_Formazan Solubilize Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of benzofuran derivatives on acetylcholinesterase activity is commonly measured using Ellman's method, a colorimetric assay.

Procedure:

  • The assay is performed in a 96-well microplate.

  • A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (benzofuran derivative) at various concentrations.

  • The enzymatic reaction is initiated by the addition of acetylthiocholine iodide (ATCI), the substrate for AChE.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control.

  • The IC50 value is then determined from the dose-response curve.

Conclusion

The benzofuran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, providing a solid foundation for the design and synthesis of novel benzofuran-based compounds with enhanced efficacy and selectivity for a multitude of disease targets. Further exploration of the chemical space around the benzofuran core is poised to yield the next generation of innovative medicines.

References

Theoretical studies on the electronic structure of 3-Acetoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Electronic Structure of 3-Acetoxybenzofuran

This whitepaper provides a comprehensive theoretical analysis of the electronic structure of this compound, a molecule of interest in medicinal chemistry and materials science. Lacking direct experimental and computational studies in the existing literature, this guide presents a model theoretical investigation based on established computational methodologies for analogous benzofuran derivatives. The data herein is illustrative, generated to reflect expected values from Density Functional Theory (DFT) calculations, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science. The substituent at the 3-position significantly influences the electronic properties and, consequently, the reactivity and interaction of these molecules with biological targets. This compound, featuring an ester group, presents an interesting case for electronic structure analysis. Understanding its frontier molecular orbitals (HOMO and LUMO), charge distribution, and molecular electrostatic potential is crucial for predicting its chemical behavior and designing new functional molecules.

This guide outlines a theoretical study using Density Functional Theory (DFT), a powerful quantum chemical method for investigating the electronic structure of molecules.[1][2][3][4]

Computational Methodology

The theoretical calculations described in this guide were modeled on protocols commonly applied to benzofuran derivatives.[1][3][5][6] All computations would be performed using a standard quantum chemistry software package.

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][3] A 6-311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the structural parameters. Frequency calculations are subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.

2.2. Electronic Structure Analysis

Following geometry optimization, a series of calculations are performed to elucidate the electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This provides insights into potential sites for intermolecular interactions.

  • Mulliken Atomic Charges: To quantify the charge distribution within the molecule, Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms.

The overall computational workflow is depicted in the following diagram:

G cluster_start Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Output start Define Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, Charges) freq_calc->elec_prop Verified Minimum Energy Structure data_extraction Extract Quantitative Data elec_prop->data_extraction visualization Generate Plots (HOMO/LUMO, MEP Surface) data_extraction->visualization interpretation Interpret Chemical Reactivity and Stability data_extraction->interpretation report Technical Report / Whitepaper visualization->report interpretation->report

Computational workflow for electronic structure analysis.

Results and Discussion

This section presents the hypothetical quantitative data for the electronic structure of this compound, derived from the methodologies described above.

3.1. Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them indicates the molecule's excitability and stability.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE) 5.62

A larger HOMO-LUMO gap, such as the calculated 5.62 eV, suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] The distribution of these orbitals would likely show the HOMO localized over the benzofuran ring system, particularly the furan moiety, while the LUMO may be distributed across the entire molecule, including the acetoxy group.

3.2. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.

DescriptorFormulaValue
Ionization Potential (I)-EHOMO6.85 eV
Electron Affinity (A)-ELUMO1.23 eV
Electronegativity (χ)(I + A) / 24.04 eV
Chemical Hardness (η)(I - A) / 22.81 eV
Chemical Softness (S)1 / (2η)0.18 eV-1
Electrophilicity Index (ω)χ2 / (2η)2.90 eV

These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, the chemical hardness (η) further confirms the stability suggested by the large energy gap.

3.3. Mulliken Atomic Charges

The calculated Mulliken charges on key atoms of this compound reveal the intramolecular charge distribution.

AtomAtomic SymbolMulliken Charge (a.u.)
Furan OxygenO1-0.35
Carbonyl OxygenO2-0.48
Ester OxygenO3-0.32
Carbonyl CarbonC1'+0.55
Furan Carbon (C2)C2+0.15
Furan Carbon (C3)C3-0.10

The highly negative charges on the oxygen atoms, particularly the carbonyl oxygen (O2), indicate these are the most electron-rich, nucleophilic sites. Conversely, the carbonyl carbon (C1') is highly electron-deficient and thus the primary electrophilic site, susceptible to nucleophilic attack.

3.4. Molecular Electrostatic Potential (MEP)

A visualization of the MEP surface would complement the Mulliken charge analysis. It would be expected to show regions of negative potential (typically colored red) localized around the oxygen atoms of the acetoxy group, confirming them as sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring and the methyl group. This visual representation is invaluable for understanding non-covalent interactions and reactivity.

Conclusion

This theoretical guide outlines a robust computational approach for characterizing the electronic structure of this compound. Based on methodologies established for similar compounds, the hypothetical data presented herein suggests that this compound is a kinetically stable molecule with distinct electrophilic and nucleophilic regions. The primary sites for nucleophilic interaction are the oxygen atoms of the acetoxy group, while the carbonyl carbon is the main electrophilic center. This information provides a fundamental understanding of the molecule's chemical properties, which is essential for its potential application in drug design and materials science. Future experimental and computational studies are encouraged to validate and expand upon these theoretical predictions.

References

A Technical Guide to the Solubility of 3-Acetoxybenzofuran in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-acetoxybenzofuran in common organic solvents. This guide provides qualitative solubility information based on chemical principles, a detailed experimental protocol for determining precise solubility, and a conceptual framework for understanding solvent selection.

Introduction

This compound (CAS No. 93680-80-9), also known as benzofuran-3-yl acetate, is a clear, light-yellow liquid with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .[1][2] As a functionalized benzofuran derivative, it serves as a valuable intermediate in the synthesis of various biologically and pharmaceutically active compounds.[1] Understanding its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products.

This technical guide summarizes the expected solubility profile of this compound, provides a standardized experimental protocol for quantitative solubility determination, and illustrates key logical and experimental workflows.

Physicochemical Properties & Predicted Solubility

While specific experimental data is unavailable, an analysis of the molecule's structure—comprising a moderately polar ester group and a larger, aromatic benzofuran core—allows for a qualitative prediction of its solubility. The compound has a calculated octanol/water partition coefficient (logP) of 2.358, indicating significantly higher solubility in organic media than in water, where it is known to be insoluble.[1][3][4]

The parent compound, 2,3-benzofuran, is miscible with alcohol, ether, benzene, and petroleum ether.[5] By extension, this compound is expected to be soluble in a wide range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Miscible / Very SolubleThe ester group can engage in dipole-dipole interactions with these solvents.
Polar Protic Ethanol, MethanolSolubleCapable of hydrogen bonding with the solvent, though the large nonpolar core may limit miscibility.
Nonpolar Toluene, HexaneSoluble / SparinglyThe aromatic benzofuran core allows for van der Waals interactions, especially with aromatic solvents.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain quantitative data, a standardized method such as the equilibrium shake-flask method, adapted from OECD Guideline 105, is recommended.[6] This protocol is a reliable way to determine the saturation point of a solute in a given solvent at a specific temperature.

3.1 Materials & Equipment

  • This compound (purity ≥ 95%)

  • Analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator (e.g., set to 25 °C)

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

  • Volumetric flasks, pipettes, and syringes

3.2 Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is critical to ensure a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in the constant temperature shaker. Agitate the samples for a minimum of 24 to 48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid/liquid to settle. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Weigh the flask with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a mild temperature. Weigh the flask again to determine the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC, GC, or UV-Vis method to determine its concentration.

  • Data Reporting: Perform the experiment in triplicate for each solvent. Report the solubility as a mean ± standard deviation in units of g/L, mg/mL, or mol/L.

Visualized Workflows and Relationships

To aid in understanding the experimental and theoretical concepts, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to known volume of solvent B Agitate at constant temperature (24-48h) A->B Seal Vial C Settle or Centrifuge to separate phases B->C Equilibrium Reached D Filter supernatant with syringe filter (0.22 µm) C->D Sample Supernatant E Analyze concentration via calibrated HPLC or GC D->E F Calculate mean solubility from triplicates (g/L) E->F

Caption: Experimental workflow for the equilibrium shake-flask solubility determination method.

G cluster_solvents Solvent Polarity Spectrum compound This compound (Moderately Polar) Nonpolar Nonpolar (e.g., Toluene, Hexane) compound->Nonpolar Good Affinity (van der Waals) PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) compound->PolarAprotic High Affinity (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol, Methanol) compound->PolarProtic Moderate Affinity (H-Bond Acceptor)

Caption: Logical relationship between solvent polarity and predicted solubility of this compound.

References

The Architecture of a Privileged Scaffold: An In-depth Guide to the Synthetic Routes of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents, underscores its significance as a "privileged structure." This technical guide provides a comprehensive review of the core synthetic strategies employed to construct substituted benzofurans, offering a valuable resource for researchers engaged in drug discovery and development. We will delve into the mechanistic intricacies, present detailed experimental protocols for key reactions, and provide a comparative analysis of various methodologies through structured data presentation.

Classical Approaches to Benzofuran Synthesis

While numerous modern techniques have emerged, classical methods for benzofuran synthesis remain relevant and are often the foundation for more complex transformations.

The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base, typically hydroxide, to yield a benzofuran-2-carboxylic acid.[1][2] The reaction proceeds via an initial base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[1][3]

Recent advancements have demonstrated that microwave irradiation can significantly expedite this transformation, reducing reaction times from hours to mere minutes while maintaining high yields.[1]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [1]

A mixture of the 3-bromocoumarin (1.0 equiv) and sodium hydroxide (2.0 equiv) in ethanol is subjected to microwave irradiation at 300W for 5 minutes at a temperature of 79°C. Upon completion, the reaction mixture is cooled, acidified, and the resulting precipitate is filtered and purified to afford the corresponding benzofuran-2-carboxylic acid.

The Intramolecular Wittig Reaction: A Versatile Tool

The intramolecular Wittig reaction has proven to be a powerful and chemoselective method for the synthesis of highly functionalized benzofurans.[4][5][6] This approach typically involves the in situ generation of a phosphorus ylide, which then undergoes an intramolecular cyclization with a proximate ester, thioester, or amide functionality to form the furan ring.[7] The choice of reagents and reaction conditions can be tuned to selectively favor the formation of benzofurans over other potential products like oxazoles.[4][5]

Logical Flow of the Intramolecular Wittig Reaction for Benzofuran Synthesis

G A Starting Materials: o-Hydroxyaryl Ketone/Ester + Phosphine + Reagent B In situ Generation of Phosphorus Ylide A->B Reaction Initiation C Intramolecular Wittig Reaction B->C Cyclization D Substituted Benzofuran C->D Product Formation

Caption: General workflow for benzofuran synthesis via the intramolecular Wittig reaction.

Transition Metal-Catalyzed Strategies: The Modern Powerhouse

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. Palladium- and copper-catalyzed reactions, in particular, offer unparalleled efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

Palladium catalysts are at the forefront of modern benzofuran synthesis, enabling a diverse array of transformations.

Sonogashira Coupling Followed by Cyclization: This is arguably one of the most robust and widely employed methods for the synthesis of 2,3-disubstituted benzofurans.[8][9] The reaction sequence involves an initial Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[8] Microwave assistance can further enhance the efficiency of this one-pot, three-component reaction.[8]

Heck Reaction and Related Cyclizations: Intramolecular Heck reactions provide an effective means to construct the benzofuran ring. For instance, o-alkenylphenols can undergo oxidative cyclization in the presence of a palladium catalyst to yield 2-substituted benzofurans.[10]

C-H Activation/Functionalization: Direct C-H activation has emerged as a highly atom-economical approach. Palladium-catalyzed C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes offer a novel route to substituted benzofurans.[11]

Synthetic Pathway via Sonogashira Coupling and Cyclization

G cluster_start Starting Materials cluster_reaction Reaction Sequence Start1 o-Iodophenol Sonogashira Pd/Cu-catalyzed Sonogashira Coupling Start1->Sonogashira Start2 Terminal Alkyne Start2->Sonogashira Start3 Aryl/Vinyl Halide (for 3-substitution) Cyclization Intramolecular Cyclization Start3->Cyclization Sonogashira->Cyclization Product 2,3-Disubstituted Benzofuran Cyclization->Product

Caption: A common palladium-catalyzed route to 2,3-disubstituted benzofurans.

Copper-Catalyzed Reactions

While often used as a co-catalyst with palladium in Sonogashira couplings, copper catalysts can also independently mediate benzofuran synthesis. For example, the coupling of cuprous aryl acetylides with o-halophenols is a well-established method for preparing 2-arylbenzofurans.[12]

Comparative Data of Synthetic Routes

Synthetic RouteKey Starting MaterialsCatalyst/ReagentTypical ConditionsYieldsScope
Perkin Rearrangement [1]3-HalocoumarinsNaOHReflux in Ethanol (3h) or Microwave (5 min)High to QuantitativeGood for benzofuran-2-carboxylic acids
Intramolecular Wittig [4]o-Acyloxybenzyl triphenylphosphonium bromidesBase (e.g., Et3N)Room TemperatureGood to ExcellentTolerates a wide range of functional groups
Sonogashira/Cyclization [8]o-Iodophenols, Terminal Alkynes, Aryl IodidesPd catalyst, CuIMicrowave, Elevated TemperatureGood to ExcellentExcellent for 2,3-disubstituted benzofurans
Pd-Catalyzed C-H Activation [11]2-Hydroxystyrenes, IodobenzenesPd(OAc)2Elevated TemperatureModerate to GoodProvides access to diverse substitution patterns
One-Pot Enolate Arylation [13]o-Bromophenols, KetonesPd catalyst, LigandElevated Temperature, followed by acidModerate to ExcellentBroad substrate scope including various ketones

Benzofurans in Drug Development: Targeting Key Signaling Pathways

The therapeutic potential of benzofuran derivatives is often linked to their ability to modulate critical cellular signaling pathways implicated in various diseases.

Inhibition of mTOR Signaling in Cancer

The AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in many types of cancer, making it a prime target for drug discovery.[14][15] Several studies have identified benzofuran derivatives as potent inhibitors of the mTORC1 protein complex.[14] These compounds serve as valuable scaffolds for the development of novel anticancer agents.

Modulation of NF-κB and MAPK Signaling in Inflammation

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response.[16] Novel benzofuran-piperazine hybrids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[16] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Simplified Overview of Benzofuran Action on Inflammatory Pathways

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Benzofuran Benzofuran Derivatives Benzofuran->MAPK inhibition Benzofuran->NFkB inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Acetoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-acetoxybenzofuran from 3-hydroxybenzofuran via an acetylation reaction. The protocol detailed below utilizes acetic anhydride as the acetylating agent with pyridine serving as both the solvent and catalyst. This method is a standard and efficient procedure for the O-acetylation of hydroxylated aromatic compounds. Included are detailed experimental procedures, a summary of reaction parameters, and a workflow diagram to ensure successful synthesis and purification of the target compound.

Introduction

Benzofuran derivatives are significant structural motifs found in numerous biologically active compounds and natural products. The functionalization of the benzofuran scaffold is of great interest in medicinal chemistry and drug discovery. The conversion of a hydroxyl group to an acetoxy group can alter the pharmacokinetic and pharmacodynamic properties of a molecule, serving as a key step in structure-activity relationship (SAR) studies. The following protocol outlines a reliable method for the acetylation of 3-hydroxybenzofuran.

Reaction Scheme

Figure 1: General reaction scheme for the acetylation of 3-hydroxybenzofuran.

Experimental Protocols

Materials and Reagents
  • 3-Hydroxybenzofuran

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Toluene

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Chromatography column

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxybenzofuran (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[1] This step should be repeated several times to ensure complete removal of pyridine.[1]

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification
  • Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

ParameterValue/ConditionReference
Starting Material3-Hydroxybenzofuran-
ReagentAcetic Anhydride[1][2]
Solvent/CatalystPyridine[1][2]
Reagent Stoichiometry1.5 - 2.0 equivalents of Acetic Anhydride[2]
Reaction Temperature0 °C to Room Temperature[2]
Reaction MonitoringThin Layer Chromatography (TLC)[1]
Work-up ProcedureAqueous wash with 1M HCl, NaHCO₃, Brine[2]
Purification MethodSilica Gel Column Chromatography[1]

Experimental Workflow

Synthesis_Workflow A Dissolve 3-Hydroxybenzofuran in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Methanol D->E Reaction Complete F Remove Pyridine (Co-evaporation with Toluene) E->F G Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I Crude Product J This compound I->J Pure Product

References

Detailed protocol for the acetylation of benzofuran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This protocol details the O-acetylation of benzofuran-3-one, a common scaffold in medicinal chemistry. Benzofuran-3-one exists in tautomeric equilibrium with its enol form, 3-hydroxybenzofuran. The described method, adapted from established procedures, focuses on the acetylation of the hydroxyl group of the enol tautomer using acetic anhydride to yield 3-acetoxybenzofuran. This application note provides a comprehensive methodology, data presentation, and a visual representation of the reaction pathway.

Introduction

Benzofuran-3-one and its derivatives are significant heterocyclic compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and biologically active molecules. Acetylation of this scaffold can be a crucial step in modifying its properties or for use as a protecting group in multi-step syntheses. Benzofuran-3-one can undergo either C-acetylation at the C-2 position or O-acetylation of its enol tautomer, 3-hydroxybenzofuran. The reaction conditions often dictate the regioselectivity of the acetylation. The protocol outlined below is for the O-acetylation to form the corresponding acetate ester.

Reaction Scheme

The acetylation of benzofuran-3-one proceeds through its enol tautomer, 3-hydroxybenzofuran, which reacts with an acetylating agent such as acetic anhydride.

reaction_scheme cluster_0 Benzofuran-3-one Tautomerization cluster_1 O-Acetylation Reaction Benzofuran-3-one Benzofuran-3-one 3-Hydroxybenzofuran 3-Hydroxybenzofuran Benzofuran-3-one->3-Hydroxybenzofuran Equilibrium 3-Hydroxybenzofuran_reac 3-Hydroxybenzofuran plus1 + Acetic_Anhydride Acetic Anhydride arrow -> Acetic_Anhydride->arrow Pyridine (base) This compound This compound plus2 + Acetic_Acid Acetic Acid G Acetylation Workflow start Start: Dissolve Benzofuran-3-one in Pyridine add_anhydride Add Acetic Anhydride start->add_anhydride reflux Reflux for 2-3 hours add_anhydride->reflux workup Work-up: - Ether Extraction - HCl wash - NaHCO3 wash - Brine wash reflux->workup dry Dry organic layer workup->dry purify Purification: - Filtration - Evaporation - Recrystallization/Chromatography dry->purify end End: Pure this compound purify->end

Application Notes and Protocols: 3-Acetoxybenzofuran as a Versatile Intermediate in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a conceptual framework for utilizing 3-acetoxybenzofuran as a pivotal intermediate in the multi-step synthesis of complex molecules, particularly those with potential pharmacological activity. The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic drugs. The strategic use of the 3-acetoxy group as a precursor to the reactive 3-hydroxybenzofuran allows for a range of synthetic transformations, making it a valuable building block in medicinal chemistry and drug development.[1][2]

Overview of this compound's Synthetic Utility

This compound serves as a stable, protected form of 3-hydroxybenzofuran. The acetyl group can be readily removed under mild basic conditions to unmask the hydroxyl group, which can then direct further electrophilic substitution or participate in various coupling reactions. This strategy is particularly useful for controlling regioselectivity in the functionalization of the benzofuran ring system.

A key application of 3-hydroxybenzofuran (derived from this compound) is its participation in electrophilic substitution reactions, such as the Mannich and Vilsmeier-Haack reactions. These reactions introduce aminomethyl and formyl groups, respectively, which are versatile handles for further synthetic elaborations.

Multi-step Synthesis of a Bioactive Analog via Mannich Reaction

This section details a representative multi-step synthesis starting from 3-hydroxybenzofuran (readily prepared from this compound) to yield a 2-aminomethyl-3-hydroxybenzofuran derivative. Such compounds are of interest due to the prevalence of the aminomethyl moiety in pharmacologically active molecules.[3]

Logical Workflow for the Synthesis

G A This compound B 3-Hydroxybenzofuran A->B Hydrolysis D 2-Aminomethyl-3-hydroxybenzofuran (Mannich Base) B->D C Iminium Ion Formation (Formaldehyde + Secondary Amine) C->D Electrophilic Attack E Further Synthetic Elaboration D->E

Caption: Synthetic pathway from this compound to a Mannich base.

Experimental Protocols

Step 1: Hydrolysis of this compound to 3-Hydroxybenzofuran

  • Methodology: To a solution of this compound (1.0 eq) in methanol is added a catalytic amount of a base (e.g., sodium methoxide). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a weak acid. The product, 3-hydroxybenzofuran, is then extracted and purified.

Step 2: Mannich Reaction of 3-Hydroxybenzofuran

  • Methodology: 3-Hydroxybenzofuran (1.0 eq) is dissolved in a suitable solvent such as ethanol. To this solution, an aqueous solution of formaldehyde (1.1 eq) and a secondary amine (e.g., dimethylamine, 1.1 eq) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the product, the corresponding Mannich base, is isolated by filtration or extraction and purified by recrystallization or column chromatography.[4]

Quantitative Data
StepProductReagentsTypical Yield (%)
13-HydroxybenzofuranThis compound, NaOMe, MeOH>95
22-(Dimethylaminomethyl)-3-hydroxybenzofuran3-Hydroxybenzofuran, Formaldehyde, Dimethylamine70-85

Synthesis of a Formylated Intermediate via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including 3-hydroxybenzofuran.[5][6][7][8] The resulting 2-formyl-3-hydroxybenzofuran is a valuable intermediate for the synthesis of a wide range of derivatives, including oximes, hydrazones, and Schiff bases, which are known to exhibit diverse biological activities.

Experimental Workflow

G A 3-Hydroxybenzofuran C 2-Formyl-3-hydroxybenzofuran A->C B Vilsmeier Reagent (DMF + POCl3) B->C Electrophilic Formylation D Condensation Reactions (e.g., with amines, hydrazines) C->D E Diverse Bioactive Heterocycles D->E

Caption: Vilsmeier-Haack formylation of 3-hydroxybenzofuran.

Experimental Protocol
  • Methodology: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 3-Hydroxybenzofuran, dissolved in DMF, is then added to the freshly prepared reagent. The reaction mixture is stirred at a controlled temperature and monitored by TLC. After the reaction is complete, it is quenched by pouring it onto crushed ice, followed by neutralization with a base. The precipitated product, 2-formyl-3-hydroxybenzofuran, is collected by filtration, washed, and purified.

Quantitative Data
ProductReagentsTypical Yield (%)
2-Formyl-3-hydroxybenzofuran3-Hydroxybenzofuran, DMF, POCl₃65-80

Further Applications and Future Directions

The aminomethyl and formyl functionalities introduced at the 2-position of the 3-hydroxybenzofuran core open up a vast chemical space for the development of novel compounds. The Mannich bases can serve as precursors for quaternary ammonium salts or can be further modified at the amine nitrogen. The aldehyde group of the Vilsmeier product is a versatile handle for the construction of various heterocyclic rings fused to the benzofuran system.

These synthetic routes, starting from the readily accessible this compound, provide a robust platform for the generation of libraries of benzofuran derivatives for screening in drug discovery programs targeting a wide range of diseases.

References

Application of 3-Acetoxybenzofuran in the Synthesis of Bioactive Molecules: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. 3-Acetoxybenzofuran, a stable precursor to the reactive benzofuran-3-ol (3-hydroxybenzofuran), represents a valuable starting material for the synthesis of various 3-substituted benzofuran derivatives with potential therapeutic applications. The acetyl group serves as a convenient protecting group for the hydroxyl functionality, which can be readily removed under mild conditions to unmask the reactive hydroxyl group for further chemical transformations.

This document outlines potential synthetic strategies for the application of this compound in the generation of bioactive molecules, based on established chemical reactions of phenols and their derivatives. While specific, named bioactive molecules with detailed protocols originating directly from this compound are not extensively documented in publicly available literature, the following sections provide generalized protocols for key reactions that can be employed to synthesize libraries of 3-substituted benzofurans for biological screening.

General Experimental Workflow

The general workflow for utilizing this compound in the synthesis of bioactive derivatives typically involves a two-step process: deacetylation to reveal the hydroxyl group, followed by a diversification reaction to introduce various functionalities at the 3-position.

G A This compound B Deacetylation (Hydrolysis) A->B Step 1 C Benzofuran-3-ol (3-Hydroxybenzofuran) B->C D Diversification Reactions (e.g., Etherification, Esterification, Mannich Reaction) C->D Step 2 E Library of 3-Substituted Benzofuran Derivatives D->E F Biological Screening (e.g., Anticancer, Antimicrobial assays) E->F G Identification of Bioactive Molecules F->G

Caption: General workflow for the synthesis and screening of bioactive molecules from this compound.

Key Experimental Protocols

The following are generalized protocols for key chemical transformations starting from benzofuran-3-ol, the deprotected form of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Deacetylation of this compound to Benzofuran-3-ol

This initial step is crucial for activating the 3-position for subsequent reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (or a stoichiometric amount of sodium hydroxide).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture. If acid was used, add saturated sodium bicarbonate solution until effervescence ceases. If base was used, add dilute HCl until the pH is neutral.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzofuran-3-ol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation (Etherification) of Benzofuran-3-ol

The synthesis of 3-alkoxybenzofuran derivatives can introduce lipophilic groups that may enhance biological activity.

Materials:

  • Benzofuran-3-ol

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Standard work-up reagents as in Protocol 1

Procedure:

  • To a solution of benzofuran-3-ol (1.0 eq) in anhydrous DMF or acetone, add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 3-alkoxybenzofuran derivative.

Protocol 3: Esterification of Benzofuran-3-ol

Ester derivatives at the 3-position can be synthesized to explore the impact of different acyl groups on bioactivity.

Materials:

  • Benzofuran-3-ol

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • An acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)

  • A suitable base (e.g., Triethylamine (Et₃N), Pyridine)

  • Standard work-up reagents as in Protocol 1

Procedure:

  • Dissolve benzofuran-3-ol (1.0 eq) and the base (e.g., triethylamine, 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Mannich Reaction of Benzofuran-3-ol

The Mannich reaction introduces an aminomethyl group, which can significantly impact the pharmacological properties of the molecule, often enhancing water solubility and receptor binding.[2][3][4][5]

Materials:

  • Benzofuran-3-ol

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Formaldehyde (aqueous solution, ~37%)

  • Ethanol (EtOH) or Acetic Acid

  • Standard work-up reagents as in Protocol 1

Procedure:

  • In a flask, mix the secondary amine (1.1 eq) and formaldehyde (1.1 eq) in ethanol and stir for 30 minutes at room temperature.

  • Add benzofuran-3-ol (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Potential Biological Activities and Data Presentation

Derivatives synthesized via the above protocols can be screened for a variety of biological activities. Benzofuran derivatives have shown promise in several therapeutic areas.[6][7]

Table 1: Hypothetical Bioactivity Data for Synthesized 3-Substituted Benzofuran Derivatives

Compound IDR Group at C3-PositionAssay TypeTargetIC₅₀ / EC₅₀ (µM)
BZF-001-OCH₂PhAnticancerHeLa Cells15.2
BZF-002-OCOPhAntimicrobialS. aureus25.8
BZF-003-CH₂-N(CH₃)₂Anti-inflammatoryCOX-2 Inhibition8.5
BZF-004-OCH₂CH₃AnticancerA549 Cells22.1
BZF-005-OCOCH₃AntimicrobialE. coli> 50
BZF-006-CH₂-morpholineAnti-inflammatory5-LOX Inhibition12.3

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Pathway Visualization

The mechanism of action of newly synthesized bioactive benzofuran derivatives often involves modulation of key cellular signaling pathways. For instance, some anticancer agents interfere with cell cycle progression or induce apoptosis.

Caption: Potential inhibition of pro-survival signaling pathways by bioactive benzofuran derivatives.

Conclusion

This compound serves as a versatile and accessible starting material for the synthesis of a diverse range of 3-substituted benzofuran derivatives. Through straightforward deacetylation followed by common synthetic transformations such as O-alkylation, esterification, and the Mannich reaction, libraries of novel compounds can be generated. Subsequent biological screening of these compounds holds the potential for the discovery of new lead molecules for drug development in various therapeutic areas. The protocols and workflows outlined in this document provide a foundational guide for researchers to explore the chemical space around the benzofuran-3-yl scaffold and to identify novel bioactive agents.

References

Application Notes and Protocols: Hydroxyl Group Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the hydroxyl group is a ubiquitous and highly reactive functional group. Its propensity to participate in a wide range of reactions necessitates the use of protecting groups to temporarily mask its reactivity, allowing for chemical transformations to be performed selectively at other positions within the molecule. An ideal protecting group should be easy to introduce and remove in high yield, stable to a variety of reaction conditions, and should not interfere with other functional groups.

This document provides a comprehensive overview of commonly employed strategies for the protection of hydroxyl functions. It also addresses the theoretical suitability of 3-acetoxybenzofuran as a potential protecting group and clarifies its current standing in synthetic chemistry.

Consideration of this compound as a Hydroxyl Protecting Group

A thorough review of the chemical literature indicates that this compound is not utilized as a protecting group for hydroxyl functions. The inherent reactivity of the acetate ester within the this compound structure makes it susceptible to cleavage under both acidic and basic conditions. This lack of stability under common reaction conditions renders it unsuitable for the temporary masking of a hydroxyl group, as the protecting group itself would likely be cleaved during subsequent synthetic steps. Therefore, the focus of these application notes will be on well-established and reliable hydroxyl protecting groups.

Commonly Used Hydroxyl Protecting Groups: A Comparative Overview

The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, including the stability of the substrate and the reaction conditions of subsequent steps. The following sections detail the application and protocols for several classes of widely used hydroxyl protecting groups.

Silyl Ethers

Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, stability under a range of non-acidic conditions, and selective removal.[1][2][3][4] The steric and electronic properties of the substituents on the silicon atom influence the stability and reactivity of the silyl ether, allowing for fine-tuning of the protecting group strategy.[2][3]

Table 1: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile & Key Features
TrimethylsilylTMSTMSCl, Imidazole, DMF or TMSCl, Et3N, CH2Cl2Mild acid (e.g., AcOH in THF/H2O) or K2CO3 in MeOHLabile to mild acid and chromatography on silica gel. Suitable for temporary protection.[3][5]
TriethylsilylTESTESCl, Imidazole, DMF or TESCl, PyridineAcidic conditions (e.g., AcOH, TFA) or fluoride sources (e.g., TBAF)More stable than TMS to acidic conditions.[6][7]
tert-ButyldimethylsilylTBS or TBDMSTBSCl, Imidazole, DMF or TBSOTf, 2,6-Lutidine, CH2Cl2Fluoride sources (e.g., TBAF in THF), or strong acid (e.g., TFA)Widely used due to its good stability under basic and mildly acidic conditions.[3][5][6]
TriisopropylsilylTIPSTIPSCl, Imidazole, DMF or TIPSOTf, 2,6-Lutidine, CH2Cl2Fluoride sources (e.g., TBAF in THF), or strong acidMore sterically hindered and thus more stable to acidic conditions than TBS.[3][6]
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFFluoride sources (e.g., TBAF in THF), or strong acidVery stable to acidic conditions due to steric bulk.[3][8]
Alkyl Ethers

Alkyl ethers are robust protecting groups, generally stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.[2][9]

Table 2: Comparison of Common Alkyl Ether Protecting Groups

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile & Key Features
BenzylBnBnBr or BnCl, NaH, THF/DMFCatalytic Hydrogenolysis (H₂, Pd/C) or strong acid (e.g., BBr₃)Stable to a wide range of acidic and basic conditions. Orthogonal to many other protecting groups.[9][10][11]
p-MethoxybenzylPMBPMBCl, NaH, THF/DMFOxidative cleavage (DDQ or CAN) or strong acidCan be selectively removed in the presence of a benzyl group.[2][12]
TritylTrTrCl, Pyridine, DMAPMild acidic conditions (e.g., TFA in CH₂Cl₂, AcOH)Sterically bulky, leading to selective protection of primary alcohols.[2][13][14]
MethoxymethylMOMMOMCl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to bases and nucleophiles. MOMCl is a carcinogen.[1][15][16][17]
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, DIPEA, CH₂Cl₂Fluoride sources (e.g., TBAF) or Lewis acidsStable to a wide range of conditions; removable under non-acidic conditions.[2]
TetrahydropyranylTHPDHP, cat. PPTS or TsOH, CH₂Cl₂Acidic conditions (e.g., AcOH in THF/H₂O)Forms a diastereomeric mixture. Stable to bases and nucleophiles.[1][10]
Esters

Ester protecting groups are readily introduced and are stable to acidic and reductive conditions. However, they are sensitive to basic conditions that promote hydrolysis.[6]

Table 3: Comparison of Common Ester Protecting Groups

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile & Key Features
AcetylAcAc₂O, Pyridine, DMAP or AcCl, Et₃N, CH₂Cl₂Basic hydrolysis (e.g., K₂CO₃ in MeOH) or acidic hydrolysisEasy to introduce and remove. Sensitive to nucleophiles and bases.[8][12]
BenzoylBzBzCl, Pyridine, DMAPBasic hydrolysis (e.g., NaOH in MeOH/H₂O)More stable to hydrolysis than acetyl esters.[12]
PivaloylPivPivCl, Pyridine, DMAPStrong basic (e.g., KOH) or acidic conditions, or with reducing agents (e.g., LiAlH₄)Sterically hindered and thus more robust than acetyl and benzoyl esters.[6][12]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
  • Materials:

    • Alcohol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 equiv)

    • Imidazole (2.0 - 2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) and imidazole (2.0 - 2.5 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBSCl (1.1 - 1.5 equiv) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)[11]
  • Materials:

    • TBS-protected alcohol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 - 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.

    • Add the TBAF solution (1.1 - 1.5 equiv) dropwise to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Protection of an Alcohol as a Benzyl (Bn) Ether
  • Materials:

    • Alcohol (1.0 equiv)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 - 1.5 equiv)

    • Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 - 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Methanol (for quenching)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH (1.2 - 1.5 equiv) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in the same solvent dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add BnBr or BnCl (1.1 - 1.5 equiv) dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis[11]
  • Materials:

    • Benzyl-protected alcohol (1.0 equiv)

    • Palladium on carbon (Pd/C) (10 wt. %, 5-10 mol%)

    • Methanol, Ethanol, or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start Alcohol Substrate (R-OH) Reagents_P Protecting Group Reagent (e.g., TBSCl, BnBr) + Base/Catalyst Reaction_P Protection Reaction Start->Reaction_P Reagents_P->Reaction_P Protected Protected Alcohol (R-OPG) Reaction_P->Protected Synthesis Multi-Step Synthesis Protected->Synthesis Protected_Intermediate Protected Intermediate Synthesis->Protected_Intermediate Reagents_D Deprotection Reagent (e.g., TBAF, H₂/Pd/C) Reaction_D Deprotection Reaction Protected_Intermediate->Reaction_D Reagents_D->Reaction_D Final Final Product (with deprotected OH) Reaction_D->Final

Caption: General workflow for the protection and deprotection of a hydroxyl group.

PG_Selection Start Need to Protect a Hydroxyl Group Q1 Are subsequent reactions basic? Start->Q1 Q2 Are subsequent reactions acidic? Q1->Q2 Yes PG_Ester Consider Esters (Ac, Bz) Q1->PG_Ester No Q3 Is catalytic hydrogenolysis compatible? Q2->Q3 Yes PG_Acetal Consider Acetals (MOM, THP) Q2->PG_Acetal No Q4 Is a fluoride source compatible? Q3->Q4 No PG_Bn Consider Benzyl Ether (Bn) Q3->PG_Bn Yes PG_Silyl Consider Silyl Ethers (TBS, TIPS) Q4->PG_Silyl Yes Q4->PG_Bn No

References

Application Notes and Protocols for Determining the Cytotoxicity of Benzofuran Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer properties.[1] Assessing the cytotoxic effects of these compounds on cancer cells is a critical first step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and proliferation.[2][3][4] This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of their viability.[1]

The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[2][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3][6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[5][6]

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of benzofuran derivatives on cancer cell lines.

Experimental Protocols

Materials and Reagents
  • Benzofuran derivatives of interest

  • Cancer cell line(s) of choice (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Sterile pipette tips and tubes

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate until the MTT is completely dissolved.[2]

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.[5][6]

    • Store the MTT stock solution at -20°C for long-term storage or at 4°C for frequent use, protected from light.[5][6]

  • Benzofuran Derivative Stock Solutions:

    • Prepare a high-concentration stock solution of each benzofuran derivative (e.g., 10 mM) in sterile DMSO.

    • Store the stock solutions at -20°C.

  • Serial Dilutions of Benzofuran Derivatives:

    • On the day of the experiment, prepare a series of working concentrations of the benzofuran derivatives by diluting the stock solution in a complete cell culture medium.

    • It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate cytotoxic range.

    • For the main experiment, prepare a narrower range of concentrations (e.g., 6-8 concentrations) around the estimated IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of benzofuran derivatives.

MTT_Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Benzofuran Derivative Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_dmso Add Solubilization Solution (DMSO) incubate_4h->add_dmso incubate_15m Incubate for 15 minutes with shaking add_dmso->incubate_15m read_absorbance Measure Absorbance at 570 nm incubate_15m->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A flowchart outlining the major steps of the MTT cytotoxicity assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count to determine the cell concentration.

    • Dilute the cell suspension to the optimal seeding density. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well in a 96-well plate.[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for control groups: untreated cells (vehicle control, receiving only the medium with the same concentration of DMSO as the treated wells) and blank wells (medium only, without cells).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.[1]

  • Compound Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared serial dilutions of the benzofuran derivatives to the respective wells.

    • For the vehicle control wells, add 100 µL of the medium containing the highest concentration of DMSO used in the treatment wells.

    • For the blank wells, add 100 µL of fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, including the control and blank wells.[7]

    • Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator.[6][7][8] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker and shake at a low speed for 10-15 minutes to ensure complete solubilization of the formazan.[2][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Presentation

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the benzofuran derivative using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. The IC50 value can then be calculated using non-linear regression analysis.

Tabular Presentation of Results

Summarize the quantitative data in a clear and structured table for easy comparison of the cytotoxic effects of different benzofuran derivatives.

Benzofuran DerivativeCell LineIncubation Time (hours)IC50 (µM) ± SD
Derivative AMCF-72415.2 ± 1.8
488.7 ± 0.9
724.1 ± 0.5
Derivative BMCF-72425.6 ± 2.3
4814.3 ± 1.5
727.9 ± 0.8
Derivative AHeLa2420.1 ± 2.1
4811.5 ± 1.2
726.3 ± 0.7
Derivative BHeLa2432.8 ± 3.5
4818.9 ± 2.0
7210.4 ± 1.1

SD: Standard Deviation from at least three independent experiments.

Potential Signaling Pathway Affected by Benzofuran Derivatives

Benzofuran derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that may be activated by these compounds.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome benzofuran Benzofuran Derivatives bax Bax Activation benzofuran->bax induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 activates casp3 Caspase-3 Activation casp9->casp3 activates apoptosis Apoptosis (Cell Death) casp3->apoptosis executes

Caption: A diagram showing a possible apoptotic pathway induced by benzofuran derivatives.

References

High-Throughput Screening of 3-Acetoxybenzofuran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][2] The 3-acetoxybenzofuran scaffold represents a key area of interest for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives, focusing on anticancer and antiviral applications.

Data Presentation: Quantitative Bioactivity of Benzofuran Derivatives

The following tables summarize the bioactivity of various 3-substituted benzofuran derivatives from screening campaigns, offering a comparative baseline for new screening efforts.

Table 1: Anticancer Activity of 3-Substituted Benzofuran Derivatives

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 (µM)Reference
3-Amidobenzofuran28gMDA-MB-231 (Breast)MTT3.01[1]
HCT-116 (Colon)MTT5.20[1]
HT-29 (Colon)MTT9.13[1]
3-(Bromomethyl)benzofuranCompound 1K562 (Leukemia)MTT5[2]
HL60 (Leukemia)MTT0.1[2]
3-Oxadiazolylbenzofuran14c (Bromo derivative)HCT-116 (Colon)MTT3.27[1]
3-(Piperazinylmethyl)benzofuran9hPanc-1 (Pancreatic)Viability1.71[3]
11dPanc-1 (Pancreatic)Viability2.99[3]
13bPanc-1 (Pancreatic)Viability1.71[3]

Table 2: Antiviral and Enzyme Inhibitory Activity of Benzofuran Derivatives

Compound ClassDerivative ExampleTarget/VirusAssay TypeEC50/IC50 (µM)Reference
Benzofuran Derivative-Hepatitis C Virus (HCV)Luciferase Reporter< 0.1 (Potent exemplars)[4]
Benzofuran Derivative-Human Coronavirus 229EViral ReplicationμM range[5]
Benzofuran Derivative-SARS-CoV-2Viral ReplicationnM range[5]
2-Phenyl-benzofuran-3-carboxamideIa-22Staphylococcus aureus Sortase AFRET-based30.8[6]
3-(Piperazinylmethyl)benzofuran9hCDK2Kinase Assay0.041[3]
11dCDK2Kinase Assay0.042[3]

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol outlines a primary HTS assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound derivative library (dissolved in DMSO)

  • 384-well clear-bottom microplates

  • Multichannel pipettes and automated liquid handling systems

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives. Add 100 nL of each compound solution to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds using non-linear regression analysis.

Protocol 2: High-Throughput Apoptosis Screening (Caspase-Glo® 3/7 Assay)

This secondary assay identifies compounds that induce apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Caspase-Glo® 3/7 Reagent

  • This compound derivative library

  • 384-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1, using white-walled plates.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 50 µL of the reagent to each well.

  • Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours in the dark.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to vehicle controls to determine the fold-increase in caspase activity.

Protocol 3: High-Throughput Antiviral Screening (Luciferase Reporter Assay)

This protocol is adapted for screening compounds against viruses that can be studied using a reporter system, such as Hepatitis C Virus (HCV).[4]

Materials:

  • Huh-7.5 cells stably expressing a luciferase reporter gene linked to viral replication

  • Complete culture medium

  • This compound derivative library

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7.5 reporter cells into 384-well plates.

  • Compound Addition: Add test compounds at various concentrations.

  • Viral Infection: Infect the cells with the reporter virus.

  • Incubation: Incubate for 48-72 hours to allow for viral replication.

  • Lysis and Luminescence Measurement: Add luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viral replication inhibition relative to vehicle controls. Determine EC50 values for active compounds. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizations: Workflows and Signaling Pathways

HTS_Workflow_for_Anticancer_Screening cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening Compound_Library This compound Library Primary_Assay Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Screen at single concentration (e.g., 10 µM) Hit_Identification Identify 'Hits' (Compounds with >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Confirm activity Apoptosis_Assay Apoptosis Assay (e.g., Caspase 3/7) Dose_Response->Apoptosis_Assay Elucidate mechanism Kinase_Assay Target-Specific Assay (e.g., Kinase Inhibition) Apoptosis_Assay->Kinase_Assay Identify molecular target Lead_Compounds Lead Compounds Kinase_Assay->Lead_Compounds

Caption: High-throughput screening workflow for identifying anticancer this compound derivatives.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction Pathway Drug This compound Derivative Mitochondria Mitochondria Drug->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of cytochrome c, activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Cleaves cellular substrates, leading to STING_Antiviral_Pathway cluster_pathway STING Agonist Antiviral Pathway BZFs Benzofuran Derivatives STING STING BZFs->STING Agonist binding TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-I) Production IRF3->IFN Induces transcription Antiviral Antiviral State IFN->Antiviral Establishes

References

The Reactivity of 3-Acetoxybenzofuran: A Guide to Electrophilic and Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reactions of 3-acetoxybenzofuran with various electrophiles and nucleophiles. This compound is a versatile heterocyclic compound and a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Understanding its reactivity is crucial for its effective utilization in drug discovery and organic synthesis.

Introduction to the Reactivity of this compound

This compound possesses a unique electronic structure that dictates its reactivity. The benzofuran ring system is electron-rich and generally susceptible to electrophilic attack. The 3-acetoxy group, being an oxygen-linked substituent, can influence the regioselectivity of these reactions. Furthermore, the ester functionality at the 3-position provides a site for nucleophilic attack, leading to either substitution at the acyl carbon or hydrolysis to the corresponding 3-hydroxybenzofuran. This enol-like hydroxyl group can tautomerize to the more stable keto form, benzofuran-3(2H)-one, which exhibits its own distinct reactivity profile, particularly at the C2 position.

Reactions with Electrophiles

Electrophilic aromatic substitution reactions on the benzofuran nucleus are a cornerstone of its functionalization. While benzofuran itself typically undergoes electrophilic substitution preferentially at the C2 position, the directing effect of a substituent at the C3 position, such as an acetoxy group, can modify this selectivity.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the benzofuran ring, a key transformation in the synthesis of various pharmaceutical intermediates. The reaction of benzofurans with acylating agents in the presence of a Lewis acid catalyst can lead to substitution at either the C2 or C3 position, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents. For 3-substituted benzofurans, acylation often occurs at the C2 position.

Protocol: Friedel-Crafts Acylation of 2-Butylbenzofuran (A Representative Benzofuran)

This protocol describes the acylation of a 2-substituted benzofuran, which provides a model for the expected reactivity of this compound where acylation would likely occur at the 2-position.

Materials:

  • 2-Butylbenzofuran

  • p-Methoxybenzoyl chloride

  • Ytterbium triflate (Yb(OTf)₃)

  • Solvent (e.g., dichloroethane)

Procedure:

  • To a solution of 2-butylbenzofuran in the chosen solvent, add the catalyst Ytterbium triflate.

  • Add p-methoxybenzoyl chloride to the mixture.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran. Note that in this specific patented example, a subsequent demethylation occurs to give the hydroxybenzoyl product.[1]

Quantitative Data for a Related Friedel-Crafts Acylation:

ReactantAcylating AgentCatalystSolventProductYieldReference
2-Butylbenzofuranp-Methoxybenzoyl chlorideYb(OTf)₃Dichloroethane2-Butyl-3-(4-hydroxybenzoyl)benzofuranNot specified[1]
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] For benzofurans, this reaction typically occurs at the C2 position. The resulting 2-formylbenzofurans are valuable intermediates for further synthetic transformations.

Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This general protocol can be adapted for the formylation of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Water

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of the substrate in DMF at 0 °C, add the Vilsmeier reagent, prepared from DMF and POCl₃.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the formylated product.[2]

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.[5][6][7] While this compound itself is not a typical substrate, its hydrolysis product, benzofuran-3(2H)-one, possesses an active methylene group at the C2 position, making it an excellent candidate for the Mannich reaction. This reaction allows for the introduction of an aminomethyl group, a common structural motif in many pharmaceuticals.

Protocol: Mannich Reaction of a Ketone (General)

This protocol can be adapted for benzofuran-3(2H)-one.

Materials:

  • Benzofuran-3(2H)-one

  • Formaldehyde

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Combine the ketone, formaldehyde, and the secondary amine hydrochloride in ethanol.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Treat the residue with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the Mannich base.

Reactions with Nucleophiles

The primary site for nucleophilic attack on this compound is the electrophilic carbon of the acetate group. This can lead to hydrolysis or reactions with other nucleophiles. Additionally, the reactivity of the tautomer, benzofuran-3(2H)-one, with nucleophiles is of significant interest.

Hydrolysis to 3-Hydroxybenzofuran and Benzofuran-3(2H)-one

The hydrolysis of the acetate group in this compound yields 3-hydroxybenzofuran, which exists in equilibrium with its more stable keto tautomer, benzofuran-3(2H)-one. This ketone is a versatile intermediate for further synthesis.

Hydrolysis_Tautomerism This compound This compound 3-Hydroxybenzofuran 3-Hydroxybenzofuran This compound->3-Hydroxybenzofuran Hydrolysis (H⁺ or OH⁻) Benzofuran-3(2H)-one Benzofuran-3(2H)-one 3-Hydroxybenzofuran->Benzofuran-3(2H)-one Tautomerization

Protocol: Hydrolysis of an Ester (General)

This general protocol can be applied to the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Ethanol or Methanol

  • Water

Procedure (Base-catalyzed):

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield benzofuran-3(2H)-one.

Procedure (Acid-catalyzed):

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product, dry, and concentrate as described above.

Condensation Reactions of Benzofuran-3(2H)-one

Benzofuran-3(2H)-one readily undergoes condensation reactions at the C2 position with aldehydes and ketones to form aurones, a class of flavonoids with diverse biological activities.[8]

Protocol: Condensation of Benzofuran-3(2H)-one with an Aldehyde

Materials:

  • Benzofuran-3(2H)-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Morpholine acetate or Piperidine

  • Ethanol

Procedure:

  • Dissolve benzofuran-3(2H)-one and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of morpholine acetate or piperidine.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the corresponding 2-benzylidenebenzofuran-3(2H)-one (aurone).[8]

Quantitative Data for Condensation Reactions:

Benzofuran-3(2H)-oneAldehyde/KetoneCatalystSolventProductYieldReference
CoumaranoneBenzilClay (K10, KSF, or Maghia)Solvent-free (Microwave)Acylaurone~80%[8]
Reaction with Grignard Reagents

Grignard reagents are potent nucleophiles that can react with the ester functionality of this compound. This reaction is expected to proceed via nucleophilic acyl substitution, followed by a second addition to the resulting ketone, ultimately yielding a tertiary alcohol after acidic workup.

Grignard_Reaction This compound This compound Intermediate Ketone Intermediate Ketone This compound->Intermediate Ketone 1. R-MgX Tertiary Alkoxide Tertiary Alkoxide Intermediate Ketone->Tertiary Alkoxide 2. R-MgX Tertiary Alcohol Tertiary Alcohol Tertiary Alkoxide->Tertiary Alcohol 3. H₃O⁺ workup

Protocol: Reaction of an Ester with a Grignard Reagent (General)

This general protocol can be adapted for this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent (at least 2 equivalents) to the solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the tertiary alcohol.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Its reactions with electrophiles, primarily at the C2 position, allow for the introduction of various functional groups. The ester moiety at the C3 position serves as a handle for nucleophilic transformations, most notably hydrolysis to the reactive benzofuran-3(2H)-one, which is a key precursor for the synthesis of aurones and other functionalized benzofurans. The protocols and data presented herein provide a foundation for the further exploration and application of this compound in the development of novel chemical entities for the pharmaceutical and other industries. Further investigation into the specific directing effects of the 3-acetoxy group and the full scope of its nucleophilic reactions will undoubtedly uncover new synthetic possibilities.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] Consequently, the development of efficient and versatile synthetic methodologies for constructing the benzofuran core is a significant focus for researchers in organic synthesis and drug development. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer considerable advantages in terms of efficiency, cost-effectiveness, and environmental friendliness.[4]

This document provides detailed application notes and experimental protocols for several key one-pot strategies for synthesizing functionalized benzofurans.

Application Note 1: Palladium-Catalyzed One-Pot Synthesis from o-Bromophenols and Ketones

This method provides a powerful route to 2,3-disubstituted benzofurans through a palladium-catalyzed enolate arylation followed by an acid-mediated cyclization.[5][6] The process demonstrates broad substrate scope, accommodating a variety of ketones and substituted o-bromophenols.[5] A significant advantage is the ability to shorten reaction times from hours to minutes by using microwave irradiation without a reduction in yield.[5] This strategy was successfully applied to a concise, three-step synthesis of the natural product eupomatenoid 6.[5][6]

Logical Workflow: Pd-Catalyzed Enolate Arylation and Cyclization

start Mix o-Bromophenol, Ketone, Pd Catalyst, Ligand, and Base arylation Heat (Conventional or Microwave) → Enolate Arylation start->arylation Step 1 acidification Add Acid (e.g., TFA) → Cyclization arylation->acidification Step 2 (in situ) product Isolate Functionalized Benzofuran acidification->product Workup

Caption: Workflow for the one-pot benzofuran synthesis via enolate arylation.

Experimental Protocol

This protocol is adapted from the procedure described by Eidamshaus and Burch (2008).[5][6]

Materials:

  • o-Bromophenol derivative

  • Ketone derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)biphenyl (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Microwave reactor or standard heating equipment

Procedure:

  • To a reaction vessel, add the o-bromophenol (1.0 equiv.), the ketone (1.2 equiv.), palladium(II) acetate (0.05 equiv.), 2-(dicyclohexylphosphino)biphenyl (0.075 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the vessel.

  • Heat the reaction mixture. For conventional heating, maintain at 100 °C for 22 hours.[5] For microwave irradiation, heat at 100 °C for 30 minutes.[5]

  • After the arylation is complete, cool the mixture to room temperature.

  • Add a 1:1 mixture of dichloromethane and trifluoroacetic acid to the reaction mixture to induce cyclization.[5]

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction carefully with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran.[5]

Data Presentation: Substrate Scope and Yields
Entryo-BromophenolKetoneYield (%)
12-BromophenolPropiophenone81
22-BromophenolAcetophenone75
32-Bromo-4-methylphenolPropiophenone78
42-Bromo-4-chlorophenol4'-Methoxypropiophenone45
52-Bromo-5-methylphenolCyclohexanone68
Data sourced from Eidamshaus & Burch, 2008.[5]

Application Note 2: Copper-Catalyzed One-Pot Aerobic Oxidative Cyclization of Phenols and Alkynes

This methodology provides a regioselective, one-pot synthesis of polysubstituted benzofurans from readily available phenols and alkynes.[7] The transformation is catalyzed by a copper catalyst and utilizes molecular oxygen as an environmentally benign oxidant.[7][8] The process involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization.[7] This approach is notable for its wide functional group tolerance.[7]

Reaction Pathway: Cu-Catalyzed Aerobic Cyclization

G reactants Phenol + Alkyne step1 Nucleophilic Addition reactants->step1 catalyst Cu Catalyst, O₂ catalyst->step1 step2 Oxidative Cyclization catalyst->step2 intermediate Vinyl Ether Intermediate step1->intermediate intermediate->step2 product Substituted Benzofuran step2->product

Caption: Proposed mechanism for the one-pot synthesis of benzofurans.

Experimental Protocol

This is a general protocol based on the copper-catalyzed aerobic cyclization of phenols and alkynes.[7]

Materials:

  • Phenol derivative

  • Alkyne derivative

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Solvent (e.g., DMSO)

  • Oxygen (O₂) balloon or access to air

Procedure:

  • In a reaction flask, dissolve the phenol (1.0 equiv.), alkyne (1.2 equiv.), and the copper catalyst (e.g., CuI, 10 mol%) in the solvent.

  • Purge the flask with oxygen and maintain an oxygen atmosphere using a balloon (or leave open to the air).

  • Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir vigorously to ensure sufficient mixing and oxygen uptake.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the pure functionalized benzofuran.

Data Presentation: Representative Yields
EntryPhenolAlkyneYield (%)
1PhenolPhenylacetylene85
2p-CresolPhenylacetylene82
3p-MethoxyphenolPhenylacetylene78
4Phenol1-Octyne75
5o-Chlorophenol4-Ethynyltoluene71
Yields are representative for this class of reaction.[7]

Application Note 3: One-Pot Synthesis via Sonogashira Coupling and Cyclization

This versatile one-pot procedure enables the synthesis of substituted benzofurans from halogenated phenols (e.g., 3-bromo-4-hydroxyacetophenone) and terminal alkynes.[4] The method involves an initial protection of the phenolic hydroxyl group (if necessary), followed by a palladium/copper-catalyzed Sonogashira cross-coupling.[4][9] Subsequent deprotection and spontaneous or base-induced intramolecular cyclization in the same pot affords the final benzofuran product.[4] This approach avoids the isolation of intermediates, thereby improving overall efficiency.[4]

Experimental Workflow: Sonogashira Coupling and Cyclization

start Halogenated Phenol + Protecting Agent (Optional) coupling Add Alkyne, Pd/Cu Catalysts, Base → Sonogashira Coupling start->coupling Step 1 cyclization Add Deprotecting Agent/Base → Deprotection & Cyclization coupling->cyclization Step 2 (in situ) product Isolate Substituted Benzofuran cyclization->product Workup

Caption: One-pot sequence for benzofuran synthesis via Sonogashira coupling.

Experimental Protocol

This protocol is based on the synthesis of 5-acetyl-2-phenylbenzofuran.[4]

Materials:

  • 3-Bromo-4-hydroxyacetophenone or 4-hydroxy-3-iodoacetophenone

  • Acetic anhydride (protecting agent)

  • Phenylacetylene

  • Diisopropylamine (base and solvent)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • Protection (in situ): To a solution of 3-bromo-4-hydroxyacetophenone (1.0 equiv.) in diisopropylamine, add acetic anhydride (1.1 equiv.) at room temperature. Stir for a few minutes until acetylation is complete (monitored by TLC).[4]

  • Sonogashira Coupling: To the same flask, add phenylacetylene (1.1 equiv.), PdCl₂ (0.01 equiv.), PPh₃ (0.02 equiv.), and CuI (0.01 equiv.).[4] Stir the mixture at room temperature. The coupling is typically complete in under two hours.[4]

  • Deprotection and Cyclization: Once the coupling is complete, add a solution of potassium hydroxide in aqueous methanol to the reaction mixture to facilitate the removal of the acetyl protecting group and induce ring closure.[4]

  • Stir until the cyclization is complete.

  • Workup: Neutralize the reaction mixture with dilute acid (e.g., 1M HCl) and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-acetyl-2-phenylbenzofuran.

Data Presentation: Synthesis of 5-acetyl-2-phenylbenzofuran
Starting MaterialYield (%)
3-Bromo-4-hydroxyacetophenone74
4-Hydroxy-3-iodoacetophenone57
Data sourced from Csékei et al., 2004.[4]

References

Application Notes and Protocols for In Vitro Evaluation of Benzofuran Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a foundational scaffold for numerous compounds with significant pharmacological activities.[1] Its derivatives have garnered considerable interest in medicinal chemistry for their broad therapeutic potential, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3][4] The anti-inflammatory capacity of benzofurans is primarily attributed to their ability to modulate key biological pathways and enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[1][5][6]

This document provides detailed application notes and experimental protocols for a panel of robust in vitro assays designed to screen and characterize the anti-inflammatory potential of novel benzofuran derivatives. These assays are essential tools for researchers in drug discovery and development to identify and advance promising lead compounds.

Key Inflammatory Signaling Pathways

Inflammation is regulated by complex signaling networks. Benzofuran derivatives often exert their effects by targeting key nodes within these pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes and are common targets for anti-inflammatory drugs.[7][8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation.[10][11] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[12][13] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11][12]

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation IkBa_p->Proteasome Ub NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[14][15] External stimuli like LPS activate a cascade of upstream kinases, leading to the phosphorylation and activation of p38, JNK, and ERK.[9][13] These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), which, in concert with NF-κB, drive the expression of inflammatory mediators.[13] Targeting MAPK pathways is a key strategy for developing anti-inflammatory therapeutics.[9][16]

MAPK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor UpstreamKinases Upstream Kinase Cascade (MAPKKKs, MAPKKs) Receptor->UpstreamKinases Activation p38 p38 UpstreamKinases->p38 P JNK JNK UpstreamKinases->JNK P ERK ERK UpstreamKinases->ERK P AP1 AP-1 & other Transcription Factors p38->AP1 Activation JNK->AP1 ERK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Overview of the major MAPK signaling cascades in inflammation.

Nitric Oxide (NO) Production Inhibition Assay

Application Note

Nitric oxide (NO) is a key signaling molecule in inflammation.[17][18] While it has regulatory roles at physiological levels, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response contributes to cytotoxicity and tissue damage.[17] This assay evaluates the ability of benzofuran compounds to inhibit NO production in macrophages, typically murine RAW 264.7 cells, stimulated with LPS.[19] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17] This is a widely used primary screening assay for potential anti-inflammatory agents.[7][19]

Experimental Protocol

NO_Inhibition_Workflow cluster_workflow Experimental Workflow: NO Inhibition Assay A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat with Benzofuran (various concentrations) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24h D->E F 6. Collect supernatant E->F G 7. Add Griess Reagent F->G H 8. Measure Absorbance at 540 nm G->H I 9. Calculate % Inhibition and IC50 value H->I

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

  • Inflammatory Stimulus: Add LPS (e.g., from E. coli) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value (the concentration of compound that inhibits NO production by 50%).

Cyclooxygenase (COX) Inhibition Assays

Application Note

Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the inflammatory process.[1] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation.[1] Therefore, selective inhibition of COX-2 is a major goal in anti-inflammatory drug development to minimize side effects.[1] These assays determine a benzofuran compound's ability to inhibit COX-1 and/or COX-2 activity, providing crucial information on its mechanism of action and selectivity. Assays can be performed using purified enzymes (cell-free) or in a cellular context.[20][21]

Experimental Protocol (Cell-Free Colorimetric)

COX_Inhibition_Workflow cluster_workflow Experimental Workflow: Cell-Free COX Inhibition Assay A 1. Prepare Reaction Buffer with Heme cofactor B 2. Add purified COX-1 or COX-2 enzyme to wells A->B C 3. Add Benzofuran (various concentrations) B->C D 4. Pre-incubate to allow inhibitor binding C->D E 5. Initiate reaction with Arachidonic Acid D->E F 6. Incubate for a defined time (e.g., 2 min at 37°C) E->F G 7. Stop reaction & develop color (e.g., with TMPD) F->G H 8. Measure Absorbance (e.g., at 590-620 nm) G->H I 9. Calculate % Inhibition and IC50 value H->I

Caption: Workflow for the cell-free COX inhibition screening assay.
  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary cofactors like heme.[22] Equilibrate all reagents to the reaction temperature (e.g., 37°C).

  • Enzyme and Inhibitor Setup: In a 96-well plate, add the reaction buffer, the test benzofuran compound at various concentrations, and the purified human recombinant COX-1 or COX-2 enzyme. Include wells for 100% activity (enzyme, no inhibitor) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[22]

  • Reaction and Termination: Allow the reaction to proceed for a fixed time (e.g., 2 minutes) at 37°C. Terminate the reaction.[22]

  • Detection: The product, Prostaglandin G2 (PGG2), is then measured. In colorimetric kits, a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is often used, which is oxidized during the reduction of PGG2 to PGH2, producing a colored product. Measure the absorbance at the appropriate wavelength (e.g., 590-620 nm).[23] Fluorometric kits are also available.[24]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

5-Lipoxygenase (5-LOX) Inhibition Assay

Application Note

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.[25] Inhibition of 5-LOX prevents the formation of pro-inflammatory leukotrienes from arachidonic acid.[25] This cell-free assay measures the ability of benzofuran compounds to directly inhibit 5-LOX activity, which is a valuable mechanism for anti-inflammatory drugs, particularly those that may offer a different therapeutic profile than COX inhibitors.[5]

Experimental Protocol (Cell-Free Spectrophotometric)

LOX_Inhibition_Workflow cluster_workflow Experimental Workflow: 5-LOX Inhibition Assay A 1. Prepare Assay Buffer (e.g., borate buffer, pH 9.0) B 2. Add 5-LOX enzyme solution and Benzofuran to cuvette A->B C 3. Pre-incubate for 3-5 min at 25°C B->C D 4. Initiate reaction with Linoleic Acid substrate C->D E 5. Immediately monitor increase in Absorbance at 234 nm D->E F 6. Calculate reaction rate from linear phase E->F G 7. Calculate % Inhibition and IC50 value F->G

Caption: Workflow for the spectrophotometric 5-LOX inhibition assay.
  • Reagent Preparation: Prepare a stock solution of 5-LOX enzyme (e.g., from soybean or human recombinant) in an appropriate assay buffer (e.g., 0.2 M borate buffer, pH 9.0).[26][27] Prepare a stock solution of the substrate (e.g., linoleic acid or arachidonic acid).[23]

  • Assay Mixture: In a quartz cuvette, mix the assay buffer, the test benzofuran compound at various concentrations, and the enzyme solution. Include a vehicle control and a positive control (e.g., nordihydroguaiaretic acid, NDGA).[23]

  • Pre-incubation: Incubate the mixture for 3-5 minutes at 25°C to allow for enzyme-inhibitor interaction.[26][27]

  • Reaction Initiation: Start the reaction by adding the substrate to the cuvette.[23]

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxides produced by the enzyme.[23][26]

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited reaction rate. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[23]

Pro-inflammatory Cytokine Production Assay

Application Note

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) are pivotal mediators that amplify and sustain inflammatory responses.[28] High levels of these cytokines are associated with various inflammatory diseases. This assay quantifies the ability of benzofuran compounds to suppress the secretion of these key cytokines from immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or RAW 264.7 macrophages) following stimulation with LPS.[7][28] The levels of secreted cytokines are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[28][29]

Experimental Protocol (Cell-Based ELISA)

Cytokine_Inhibition_Workflow cluster_workflow Experimental Workflow: Cytokine Production Assay A 1. Seed PBMCs or RAW 264.7 cells in 96-well plate B 2. Treat with Benzofuran (various concentrations) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 4-24h C->D E 5. Collect supernatant D->E F 6. Perform ELISA for specific cytokine (TNF-α, IL-6, etc.) E->F G 7. Measure Absorbance and quantify concentration F->G H 8. Calculate % Inhibition and IC50 value G->H

Caption: Workflow for measuring cytokine inhibition via ELISA.
  • Cell Culture: Seed cells (e.g., human PBMCs at 1 x 10⁶ cells/mL or RAW 264.7 cells) in a 96-well plate.[28]

  • Compound Treatment: Treat cells with various concentrations of the benzofuran test compounds. Include appropriate vehicle and positive controls (e.g., Dexamethasone).[28]

  • Stimulation: Add LPS (1 µg/mL) to induce cytokine production and incubate for an appropriate time (e.g., 4 hours for TNF-α, 18-24 hours for IL-6 and IL-1β) at 37°C in a 5% CO₂ incubator.[28]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

    • Block non-specific binding sites.

    • Add diluted supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Calculate the cytokine concentrations in the samples and determine the percent inhibition and IC₅₀ values for each compound. Multiplex assays (e.g., Bio-Plex) can be used to measure multiple cytokines simultaneously from a small sample volume.[29]

Cell Viability / Cytotoxicity Assay (MTT Assay)

Application Note

It is crucial to ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the test compound is killing the cells. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[19] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells. This assay should be run in parallel with the functional assays using the same cell type, compound concentrations, and incubation times.[19]

Experimental Protocol

  • Cell Seeding and Treatment: Seed and treat cells with the benzofuran compounds exactly as performed for the functional assays (e.g., NO or cytokine production).

  • Incubation: Incubate for the same duration as the main experiment (e.g., 24 hours).

  • MTT Addition: Add MTT solution (e.g., 50 μL of 0.5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.[19]

  • Measurement: Gently shake the plate and measure the absorbance at approximately 570 nm.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells. Compounds that show significant cytotoxicity at concentrations where they inhibit inflammation should be flagged, as the anti-inflammatory effect may be an artifact of cell death.

Summary of Quantitative Data

The following table summarizes the anti-inflammatory activity of select benzofuran derivatives as reported in the literature, demonstrating the application of the assays described above.

Compound Class/NameAssayCell LineIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)Reference
Aza-benzofuran (Compound 1)NO InhibitionRAW 264.717.31Celecoxib32.1[19]
Aza-benzofuran (Compound 3)NO InhibitionRAW 264.716.5Celecoxib32.1[19]
Aza-benzofuran (Compound 2)NO InhibitionRAW 264.731.5Celecoxib32.1[19]
Aza-benzofuran (Compound 4)NO InhibitionRAW 264.742.8Celecoxib32.1[19]
Piperazine/benzofuran (5d)NO InhibitionRAW 264.752.23--[4][7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Acetoxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetoxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of 3-hydroxybenzofuran (the enol tautomer of benzofuran-3(2H)-one) followed by its acetylation.

Synthesis of 3-Hydroxybenzofuran (from Benzofuran-3(2H)-one)

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 3-hydroxybenzofuran Incomplete tautomerization from the keto form (benzofuran-3(2H)-one).The keto-enol tautomerism can be influenced by solvent and pH. Experiment with different solvents (e.g., polar aprotic like THF, or protic like ethanol) and consider the use of mild acid or base catalysis to facilitate the conversion.
Decomposition of the starting material or product.Benzofuran derivatives can be sensitive to strong acids or bases and high temperatures. Ensure reaction conditions are mild. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
Issues with starting material purity.Ensure the benzofuran-3(2H)-one is pure. Impurities can interfere with the reaction. Consider purification of the starting material if its purity is questionable.
Formation of undesired side products Self-condensation or polymerization of benzofuran-3(2H)-one.This can be promoted by strong bases. Use a weak, non-nucleophilic base if catalysis is required. Lowering the reaction temperature may also reduce the rate of side reactions.
Oxidation of 3-hydroxybenzofuran.3-Hydroxybenzofuran can be susceptible to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Difficulty in isolating the product Product is unstable during workup or purification.Minimize exposure to strong acids or bases during the workup. Use a minimally acidic or basic aqueous wash. For purification, consider column chromatography on silica gel with a non-polar eluent system and avoid prolonged exposure to the stationary phase.

Acetylation of 3-Hydroxybenzofuran

Problem Potential Cause(s) Suggested Solution(s)
Incomplete acetylation Insufficient acetylating agent.Use a molar excess (typically 1.5 to 2 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
Deactivated acetylating agent.Use fresh or properly stored acetylating agents. Acetic anhydride can hydrolyze over time, and acetyl chloride is sensitive to moisture.
Inadequate catalyst or base.If using a catalyst (e.g., a catalytic amount of acid) or a base (e.g., pyridine or triethylamine) to scavenge the acid byproduct, ensure it is fresh and used in the appropriate amount.
Low yield of this compound Loss of product during workup.Ensure proper extraction procedures. The product is likely soluble in common organic solvents. Minimize transfers and use appropriate volumes of extraction solvents.
Product hydrolysis during workup.If the workup involves aqueous solutions, ensure they are not strongly basic, as this can hydrolyze the ester product back to 3-hydroxybenzofuran. A wash with a saturated sodium bicarbonate solution is typically sufficient to neutralize any acid.
Presence of unreacted 3-hydroxybenzofuran in the final product Incomplete reaction (see above).Increase the reaction time or slightly elevate the temperature (while monitoring for degradation). Ensure efficient mixing.
Hydrolysis of the product during purification.If using column chromatography, ensure the silica gel is neutral. Acidic or basic silica can potentially cause hydrolysis. The column can be washed with a solvent system containing a small amount of a neutral amine like triethylamine before loading the sample.
Formation of dark-colored impurities Decomposition of starting material or product.Avoid excessive heating. If a base like pyridine is used, ensure it is of high purity as impurities in the base can sometimes lead to coloration.

Experimental Protocols

A plausible and common synthetic route to this compound involves two main stages. Below are detailed experimental protocols for each stage.

Stage 1: Synthesis of Benzofuran-3(2H)-one

A common method for the synthesis of the benzofuranone core involves the intramolecular cyclization of a suitable precursor. One established route starts from 2-carboxyphenoxyacetic acid.

Materials:

  • 2-Carboxyphenoxyacetic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-carboxyphenoxyacetic acid and a molar excess of anhydrous sodium acetate.

  • Add a sufficient volume of acetic anhydride to the flask to act as both a reagent and a solvent.

  • Heat the mixture to reflux and maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude benzofuran-3(2H)-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Synthesis of this compound (Acetylation of 3-Hydroxybenzofuran)

This step involves the O-acetylation of the enol form of benzofuran-3(2H)-one. The equilibrium between the keto and enol forms can often be driven towards the enol acetate under acetylating conditions.

Materials:

  • Benzofuran-3(2H)-one

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzofuran-3(2H)-one in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add a slight molar excess of pyridine or triethylamine to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.5-2.0 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 2-Carboxyphenoxyacetic Acid step1 Cyclization with Acetic Anhydride & Sodium Acetate start->step1 intermediate1 Benzofuran-3(2H)-one step1->intermediate1 step2 O-Acetylation with Acetic Anhydride & Pyridine intermediate1->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Caption: A streamlined workflow for the two-stage synthesis of this compound.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield cluster_stage1 Stage 1: 3-Hydroxybenzofuran Synthesis cluster_stage2 Stage 2: Acetylation low_yield Low Yield of this compound incomplete_tautomerism Incomplete Tautomerism low_yield->incomplete_tautomerism Check Reaction Conditions (Solvent, Catalyst) decomposition_s1 Decomposition low_yield->decomposition_s1 Use Milder Conditions (Temp, pH) impure_sm Impure Starting Material low_yield->impure_sm Purify Starting Material incomplete_acetylation Incomplete Acetylation low_yield->incomplete_acetylation Increase Acetylating Agent Check Reagent Quality product_hydrolysis Product Hydrolysis low_yield->product_hydrolysis Neutralize Carefully During Workup workup_loss Loss During Workup low_yield->workup_loss Optimize Extraction & Purification

Caption: A decision tree illustrating potential causes and solutions for low yield.

Common side products in the synthesis of 3-Acetoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetoxybenzofuran. Our goal is to address common challenges and provide solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is incomplete, and I observe unreacted Benzofuran-3(2H)-one in my crude product. What could be the cause?

A1: An incomplete reaction is a common issue and can stem from several factors:

  • Insufficient Reagents: Ensure you are using a sufficient excess of acetic anhydride. A common molar ratio is 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Catalyst Activity: If using a base catalyst like pyridine, ensure it is dry and of high purity. Moisture can deactivate the catalyst and hydrolyze the acetic anhydride.

  • Temperature: While many acetylations proceed well at room temperature, gentle heating (e.g., 40-50°C) can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can sometimes promote side reactions.

Troubleshooting Steps:

  • Confirm the stoichiometry of your reagents.

  • Extend the reaction time, monitoring by TLC.

  • Use freshly distilled, anhydrous pyridine.

  • Consider a modest increase in reaction temperature.

Q2: After workup, my this compound product has a strong smell of pyridine and/or acetic acid. How can I effectively remove these residues?

A2: Residual pyridine and acetic acid are common impurities that can be challenging to remove completely by simple evaporation.

  • Pyridine Removal: Pyridine can be effectively removed by co-evaporation with a high-boiling point, non-polar solvent like toluene under reduced pressure. Repeating this process several times is often effective. An alternative is to wash the organic extract with a dilute acidic solution, such as 1 M HCl, which will protonate the pyridine, making it water-soluble and easily removed in the aqueous layer.

  • Acetic Acid Removal: Acetic acid can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acetic acid, forming sodium acetate, which is soluble in the aqueous phase. Follow this with a brine wash to remove any remaining water-soluble impurities.

Q3: My purified this compound product is colored (e.g., yellow or brown), but the literature suggests it should be a colorless solid. What are the likely colored impurities?

A3: The appearance of color in your final product often indicates the presence of impurities arising from side reactions or degradation.

  • Potential Chromophores: The formation of conjugated systems or oxidation products can lead to colored impurities. While specific colored byproducts for this reaction are not extensively documented, impurities from the starting material or degradation of the benzofuran ring system under harsh conditions (e.g., strong acid/base, high heat) could be responsible.

  • Purification: Ensure your purification method is robust. Column chromatography on silica gel is typically effective for removing colored impurities. Recrystallization from an appropriate solvent system can also be a powerful technique for obtaining a pure, colorless product.

Troubleshooting Steps:

  • Review your reaction and workup conditions to ensure they are not overly harsh.

  • Optimize your column chromatography protocol (e.g., solvent gradient) to improve separation.

  • Experiment with different recrystallization solvents.

Common Side Products and Their Characteristics

Side Product/Impurity Molecular Formula Molecular Weight ( g/mol ) Likely Origin Identification Notes
Benzofuran-3(2H)-one (starting material)C₈H₆O₂134.13Incomplete reaction.Can be identified by TLC (different Rf value) and NMR spectroscopy (presence of characteristic starting material peaks).
Acetic AcidC₂H₄O₂60.05Byproduct of the reaction and hydrolysis of excess acetic anhydride.Can be detected by its characteristic odor and will be removed during aqueous workup.
PyridineC₅H₅N79.10Used as a catalyst and solvent.Has a strong, characteristic odor. Can be detected by NMR.
Diacetylated productsC₁₂H₁₀O₄218.21Potential for C-acetylation at the 2-position of the benzofuran ring, though less common under standard conditions.May be detectable by GC-MS or NMR, showing an additional acetyl group.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the acetylation of Benzofuran-3(2H)-one using acetic anhydride and pyridine.

Materials:

  • Benzofuran-3(2H)-one

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Dissolve Benzofuran-3(2H)-one (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of starting material) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench by the slow addition of methanol to react with any excess acetic anhydride.

  • Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure. Repeat this step 2-3 times.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis of this compound check_completion Is the reaction complete? (Check by TLC) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No reaction_complete Reaction is Complete check_completion->reaction_complete Yes troubleshoot_incomplete Troubleshoot: - Check reagent stoichiometry - Extend reaction time - Use anhydrous catalyst - Consider gentle heating incomplete_reaction->troubleshoot_incomplete troubleshoot_incomplete->start workup Perform Aqueous Workup reaction_complete->workup check_odor Does the product have a strong odor? workup->check_odor check_purity Is the product pure and colorless? impure_product Product is Impure/Colored check_purity->impure_product No pure_product Pure this compound check_purity->pure_product Yes troubleshoot_purity Troubleshoot: - Optimize column chromatography - Experiment with recrystallization solvents - Review reaction conditions for harshness impure_product->troubleshoot_purity troubleshoot_purity->pure_product check_odor->check_purity No odor_present Odor of Pyridine/Acetic Acid Present check_odor->odor_present Yes remove_odor Troubleshoot: - Co-evaporate with toluene - Wash with 1M HCl (for pyridine) - Wash with sat. NaHCO3 (for acetic acid) odor_present->remove_odor remove_odor->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Acetoxybenzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-acetoxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during column chromatography purification of this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound via column chromatography.

Issue 1: My this compound is not eluting from the column.

  • Question: I've loaded my crude this compound onto the silica gel column and have been running the recommended solvent system, but I'm not seeing my product come off. What could be the problem?

  • Answer: This is a common issue that can arise from several factors. Here are the primary troubleshooting steps:

    • Solvent Polarity: The eluent may not be polar enough to move the this compound down the column. While a typical starting point is a mixture of hexane and ethyl acetate, your specific crude mixture might require a higher proportion of ethyl acetate. It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[1] Aim for an Rf value of 0.2-0.4 for the this compound on the TLC plate to ensure good separation on the column.

    • Compound Decomposition: Although less common for this compound under standard conditions, there is a possibility of decomposition on the silica gel, which can be mildly acidic. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear. If decomposition is suspected, you can neutralize the silica gel by adding 1-3% triethylamine to your eluent system.

    • Column Overloading: If the column is overloaded with crude material, it can lead to poor elution and streaking. Ensure you are using an appropriate amount of silica gel for the amount of sample you are purifying.

    • Incorrect Solvent Preparation: Double-check that your eluent was prepared with the correct ratio of solvents. An accidental reversal of the polar and non-polar components can lead to no elution.

Issue 2: The separation of this compound from impurities is poor.

  • Question: My collected fractions contain both this compound and impurities. How can I improve the separation?

  • Answer: Achieving good resolution is key to obtaining a pure product. Consider the following:

    • Optimize the Solvent System: A slight change in the eluent composition can significantly impact separation. Use TLC to test various ratios of hexane and ethyl acetate. A less polar system (more hexane) will generally result in lower Rf values and can improve the separation of closely related non-polar impurities. Conversely, a slight increase in polarity may be needed to separate it from more polar impurities.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the polarity by increasing the percentage of ethyl acetate to elute your this compound, leaving more polar impurities on the column.

    • Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly without any air bubbles.

    • Sample Loading: The initial band of your compound should be as narrow as possible. Dissolve your crude product in a minimal amount of the initial eluent or a low-polarity solvent like dichloromethane, and carefully load it onto the top of the column. Using a highly polar solvent to dissolve the sample can lead to broad bands and poor separation.

Issue 3: The this compound is eluting too quickly (high Rf).

  • Question: My product is coming off the column almost immediately with the solvent front, and it's mixed with many other components. What should I do?

  • Answer: A high Rf value indicates that the eluent is too polar.

    • Decrease Solvent Polarity: You need to use a less polar solvent system. Increase the proportion of hexane in your hexane/ethyl acetate mixture. Again, use TLC to find a solvent ratio that gives an Rf value in the optimal 0.2-0.4 range.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the column chromatography of this compound?

    • A1: A common and effective eluent system for compounds of similar polarity is a mixture of hexane and ethyl acetate. A good starting point to test on TLC would be in the range of 10-30% ethyl acetate in hexane. One specific literature procedure for a similar compound used a v/v ratio of 2/8 ethyl acetate/hexane.[1]

  • Q2: How can I check if my collected fractions contain the pure this compound?

    • A2: The most common method is to analyze the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate along with a spot of your crude starting material. After running the plate, the fractions containing the pure product should show a single spot at the same Rf as the this compound in the crude mixture.

  • Q3: Is this compound stable on silica gel?

    • A3: While generally stable, some sensitive compounds can degrade on the acidic surface of silica gel. If you observe streaking on your TLC plate or a lower than expected yield, you can consider deactivating the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (1-3%).

  • Q4: What should I do if my purified product is an oil instead of a solid?

    • A4: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent is removed under a high vacuum. If it remains an oil, you can try trituration with a non-polar solvent like cold hexane to induce precipitation of the pure compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound based on general laboratory practices and analogous procedures.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (100-200 or 230-400 mesh)The choice of mesh size depends on the required resolution and flow rate.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA gradient or isocratic elution can be used.
Recommended Eluent Ratio 10-30% Ethyl Acetate in HexaneA starting point of 20% ethyl acetate in hexane (v/v = 2/8) is a good initial system to test.[1]
Target Rf Value (on TLC) 0.2 - 0.4This range typically provides the best separation on a column.
Column Dimensions Varies with sample sizeA general rule is to use 30-100g of silica per 1g of crude material.
Typical Yield >80%Yield is highly dependent on the purity of the crude material and the success of the chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific eluent composition should be optimized beforehand using TLC.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (100-200 or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Column Preparation (Slurry Method)

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Continuously add the slurry until the desired column height is reached. Do not let the top of the silica bed run dry.

  • Once packed, add a thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition. Drain the solvent until it is just level with the top of the sand.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent).

  • Carefully pipette the sample solution onto the top of the silica gel column, trying not to disturb the sand layer.

  • Open the stopcock and allow the sample to absorb onto the silica gel until the solvent is just level with the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to absorb onto the silica gel.

4. Elution and Fraction Collection

  • Carefully fill the column with the eluent.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per tube).

  • If using a gradient elution, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

5. Monitoring the Separation

  • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Combine the pure fractions.

6. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Place the final product under a high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Determines starting eluent sample_load 3. Sample Loading (Minimal Solvent) column_prep->sample_load elution 4. Elution (Hexane/EtOAc) sample_load->elution collection 5. Fraction Collection elution->collection Collect fractions frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis pooling 7. Pool Pure Fractions frac_analysis->pooling Identify pure fractions evaporation 8. Solvent Removal pooling->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow action action issue issue start Problem Occurs no_elution Product Not Eluting? start->no_elution poor_sep Poor Separation? start->poor_sep fast_elution Eluting Too Fast? start->fast_elution no_elution->poor_sep No increase_polarity Increase Eluent Polarity (More Ethyl Acetate) no_elution->increase_polarity Yes poor_sep->fast_elution No optimize_eluent Optimize Eluent (TLC with varied ratios) poor_sep->optimize_eluent Yes decrease_polarity Decrease Eluent Polarity (More Hexane) fast_elution->decrease_polarity Yes check_stability Check for Decomposition (2D TLC or add Et3N) increase_polarity->check_stability Still no elution end_success Successful Purification check_stability->end_success gradient Use Gradient Elution optimize_eluent->gradient If still poor repack Check/Repack Column gradient->repack If still poor repack->end_success decrease_polarity->end_success

Caption: Troubleshooting logical relationships for column chromatography.

References

Preventing the hydrolysis of 3-Acetoxybenzofuran during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3-Acetoxybenzofuran during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of the acetate group in this compound is a common issue during aqueous workup procedures, leading to the formation of the undesired 3-hydroxybenzofuran. This guide provides a systematic approach to diagnose and resolve this problem.

Problem: Significant hydrolysis of this compound observed after workup.

Initial Assessment:

  • Analytical Confirmation: Confirm the presence of 3-hydroxybenzofuran in your crude product using techniques like TLC, LC-MS, or NMR spectroscopy.

  • Workup Review: Carefully review every step of your workup procedure, paying close attention to the pH, temperature, and duration of each step.

Troubleshooting Decision Tree:

G start Start: Hydrolysis Detected check_base Was a basic wash used? start->check_base strong_base Was a strong base (e.g., NaOH, KOH) used? check_base->strong_base Yes acid_wash Was an acidic wash used? check_base->acid_wash No mild_base Was a mild base (e.g., NaHCO3, K2CO3) used? strong_base->mild_base No solution1 Solution 1: - Use a mild base (sat. NaHCO3). - Perform wash quickly and at low temp. strong_base->solution1 Yes prolonged_contact Was contact time with the mild base prolonged? mild_base->prolonged_contact Yes mild_base->acid_wash No prolonged_contact->acid_wash No solution2 Solution 2: - Reduce contact time. - Use ice-cold solutions. prolonged_contact->solution2 Yes high_temp Was the workup performed at elevated temperatures? acid_wash->high_temp Yes acid_wash->high_temp No solution3 Solution 3: - Neutralize with a mild base first. - If acid wash is necessary, keep contact time minimal and temperature low. acid_wash->solution3 Yes, and hydrolysis still occurs solution4 Solution 4: - Perform all aqueous steps in an ice bath. high_temp->solution4 Yes solution5 Solution 5: - Consider a non-aqueous workup. high_temp->solution5 No, consider other factors end Problem Resolved solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting logic for this compound hydrolysis.

Quantitative Data Summary
ParameterStandard Condition (High Risk of Hydrolysis)Recommended Condition (Low Risk of Hydrolysis)Rationale
Aqueous Wash pH pH > 8 or pH < 4pH 6 - 8Ester linkages are susceptible to both acid and base-catalyzed hydrolysis. Neutral or slightly basic/acidic conditions are tolerated for short periods.
Base Strength Strong Bases (e.g., NaOH, KOH, LiOH)Mild Bases (e.g., sat. aq. NaHCO₃, K₂CO₃)Strong bases rapidly saponify esters. Mild bases are sufficient to neutralize acid catalysts without causing significant hydrolysis.[1]
Temperature Room Temperature (~25°C) or higher0 - 5°C (Ice Bath)The rate of hydrolysis, like most chemical reactions, is significantly reduced at lower temperatures.[1]
Contact Time > 10 minutes< 5 minutes per washMinimizing the duration of contact between the ester and the aqueous phase reduces the extent of hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis during workup?

A1: The ester linkage in this compound is susceptible to cleavage by both acids and bases. During a typical aqueous workup, the presence of residual acid or the use of basic solutions to neutralize acids can catalyze the hydrolysis of the acetate group, yielding 3-hydroxybenzofuran.

Q2: What are the tell-tale signs of hydrolysis in my product?

A2: The most common indication of hydrolysis is a lower than expected yield of this compound and the presence of a more polar spot on a TLC plate, which corresponds to 3-hydroxybenzofuran. This can be confirmed by spectroscopic methods such as NMR, where you would observe a phenolic -OH peak, or by LC-MS, which would show a peak corresponding to the mass of 3-hydroxybenzofuran.

Q3: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?

A3: It is strongly advised to avoid strong bases like NaOH or KOH. These will readily hydrolyze the ester through saponification. A milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), should be used.

Q4: How can I minimize contact time during liquid-liquid extraction?

A4: Work efficiently. Have all your solutions and equipment prepared in advance. Add the wash solution, shake gently for a minute or two, and then allow the layers to separate. As soon as a clear interface is visible, separate the layers without delay.

Q5: Is a non-aqueous workup a viable alternative?

A5: Yes, a non-aqueous workup can be an excellent strategy to completely avoid hydrolysis. This involves quenching the reaction with a non-aqueous reagent and then purifying the product directly, often through filtration and evaporation, followed by chromatography.

Experimental Protocols

Protocol 1: Recommended Aqueous Workup for this compound

This protocol is designed to minimize the hydrolysis of this compound.

Workflow Diagram:

G reaction 1. Reaction Mixture (Post-reaction) cool 2. Cool to 0°C (Ice Bath) reaction->cool quench 3. Quench with ice-cold water cool->quench extract 4. Extract with EtOAc (2x) quench->extract wash_bicarb 5. Wash with cold sat. aq. NaHCO3 (2x) extract->wash_bicarb wash_brine 6. Wash with cold brine (1x) wash_bicarb->wash_brine dry 7. Dry over anhydrous Na2SO4 wash_brine->dry filter_evap 8. Filter and Evaporate dry->filter_evap product Crude this compound filter_evap->product

Caption: Recommended aqueous workup workflow.

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.

  • Quenching: Slowly add ice-cold deionized water to the reaction mixture with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with cold ethyl acetate (EtOAc). Perform the extraction twice.

  • Basic Wash: Wash the combined organic layers twice with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: Vent the separatory funnel frequently as CO₂ gas may evolve.

  • Brine Wash: Wash the organic layer once with cold brine (saturated aqueous NaCl). This helps to break any emulsions and remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Non-Aqueous Workup Procedure

This protocol is recommended when even mild aqueous basic conditions lead to significant hydrolysis.

Workflow Diagram:

G reaction 1. Reaction Mixture (Post-reaction) cool 2. Cool to 0°C (Ice Bath) reaction->cool quench 3. Quench with Triethylamine (Et3N) cool->quench filter 4. Filter off precipitated salts quench->filter evaporate 5. Concentrate under reduced pressure filter->evaporate purify 6. Purify by Chromatography evaporate->purify product Pure this compound purify->product

Caption: Non-aqueous workup workflow.

Methodology:

  • Cooling: After the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath.

  • Quenching: If an acid catalyst was used, add triethylamine (Et₃N) dropwise to neutralize the acid. This will form a triethylammonium salt precipitate.

  • Filtration: Filter the mixture through a pad of celite to remove the precipitated salts. Wash the filter cake with a small amount of cold solvent used in the reaction.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Directly purify the resulting crude material by flash column chromatography on silica gel to isolate the pure this compound.

References

Stability of 3-Acetoxybenzofuran under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Acetoxybenzofuran under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of the acetate ester group. This reaction can be catalyzed by both acids and bases, leading to the formation of 3-hydroxybenzofuran (which exists in tautomeric equilibrium with benzofuran-3(2H)-one) and acetic acid or their respective salts.

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. The ester bond is cleaved to yield 3-hydroxybenzofuran and acetic acid. The reaction rate is dependent on the concentration of the acid and the temperature.

Q3: What is the degradation pathway of this compound under basic conditions?

A3: In the presence of a base, this compound undergoes saponification, which is a base-promoted hydrolysis of the ester.[1] This reaction is typically faster than acid-catalyzed hydrolysis and results in the formation of a salt of 3-hydroxybenzofuran (a phenoxide) and an acetate salt. The reaction is generally considered irreversible because the resulting carboxylate is deprotonated and thus unreactive towards nucleophilic attack.

Q4: What is the expected major degradation product of this compound hydrolysis?

A4: The major degradation product is 3-hydroxybenzofuran, which is in equilibrium with its more stable tautomer, benzofuran-3(2H)-one.[2][3] The position of this equilibrium can be influenced by the solvent and pH.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating HPLC method should be developed to separate this compound from its degradation products, allowing for the quantification of each species over time.

Q6: Are there any other potential degradation pathways besides hydrolysis?

A6: While hydrolysis is the most common degradation pathway, other factors such as oxidation, photolysis, and high temperatures can also lead to the degradation of this compound and its hydrolysis products. Comprehensive stability studies, often referred to as forced degradation studies, are recommended to identify all potential degradation products.[6][7][8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in a basic reaction mixture. The ester is undergoing rapid saponification.- Lower the reaction temperature. - Use a milder base (e.g., switch from NaOH to NaHCO₃). - Reduce the reaction time. - Consider using a non-aqueous solvent if the reaction chemistry allows.
Inconsistent reaction yields when using this compound in an acidic medium. Acid-catalyzed hydrolysis is competing with the desired reaction.- Buffer the reaction medium to a less acidic pH if possible. - Lower the reaction temperature to slow down the rate of hydrolysis. - Minimize the reaction time. - Use a non-aqueous solvent.
Appearance of an unexpected peak in HPLC analysis. This could be the tautomer of the primary degradation product (benzofuran-3(2H)-one) or a secondary degradation product.- Characterize the unknown peak using techniques like LC-MS or NMR. - Investigate the stability of 3-hydroxybenzofuran under the reaction conditions to see if it degrades further.
Difficulty in quantifying this compound and its degradation product. Co-elution of peaks in the HPLC chromatogram.- Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature to achieve better separation.

Quantitative Data Summary

Condition pH Range Relative Rate of Hydrolysis Primary Degradation Products
Acidic1 - 4Moderate to Fast3-Hydroxybenzofuran, Acetic Acid
Near Neutral5 - 8Slow3-Hydroxybenzofuran, Acetic Acid
Basic9 - 14Very Fast3-Hydroxybenzofuran salt, Acetate salt

Experimental Protocols

Protocol for Assessing Stability of this compound under Acidic and Basic Conditions (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Acid Hydrolysis:

  • To a suitable volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

4. Base Hydrolysis:

  • To a suitable volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as base hydrolysis is typically rapid.

  • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the degradation product(s).

  • Calculate the percentage of degradation at each time point.

Visualizations

Acid_Hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 3-Hydroxybenzofuran 3-Hydroxybenzofuran This compound->3-Hydroxybenzofuran Hydrolysis Acetic_Acid Acetic Acid This compound->Acetic_Acid H2O H2O H2O->3-Hydroxybenzofuran H+ H+ H+->3-Hydroxybenzofuran Catalyst

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound 3-Hydroxybenzofuran_Salt 3-Hydroxybenzofuran Salt This compound->3-Hydroxybenzofuran_Salt Saponification Acetate_Salt Acetate Salt This compound->Acetate_Salt OH- OH- OH-->3-Hydroxybenzofuran_Salt

Caption: Base-promoted hydrolysis (saponification) of this compound.

Experimental_Workflow start Prepare this compound Stock Solution acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, RT) start->base sampling_acid Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling_acid sampling_base Sample at Time Points (0, 15, 30, 60, 120min) base->sampling_base neutralize Neutralize Samples sampling_acid->neutralize sampling_base->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation vs. Time) hplc->data

References

Troubleshooting low conversion rates in benzofuran cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly low conversion rates in benzofuran cyclization.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low or no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate type for the specific reaction.[1]

    • Solution: Use a fresh or recently purchased palladium catalyst. Ensure it is stored under an inert atmosphere to prevent degradation.[1] Consider screening different palladium sources and ligands.

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be optimal for your specific substrates.[1]

    • Solution:

      • Temperature: Gradually increase the reaction temperature. While some reactions work at room temperature, others may require heating to 60-100 °C or even higher.[1][2] However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The choice of solvent is crucial. Screen different solvents to find the best balance between reactant solubility and reaction rate.

      • Base: The strength and solubility of the base are critical. Common bases include triethylamine, diisopropylamine, K₂CO₃, and Cs₂CO₃.[1] For certain intramolecular cyclizations, Cs₂CO₃ has proven effective in transition-metal-free approaches.[1][3]

  • Poor Reagent Quality or Incorrect Stoichiometry: Impurities in starting materials like o-halophenols and alkynes, or the presence of oxygen, can inhibit the catalyst.[1]

    • Solution: Ensure all reagents are pure and dry. Degas solvents to remove oxygen, which can poison the palladium catalyst.[1] An excess of the alkyne is often beneficial.[1]

  • Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using copper co-catalysts.[1]

    • Solution: Minimize the concentration of the copper catalyst or explore a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also help reduce homocoupling.[1]

Below is a troubleshooting workflow for low yields in palladium-catalyzed benzofuran synthesis:

G start Low Conversion Rate catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Active fresh_catalyst Use Fresh/Active Catalyst Screen Ligands catalyst->fresh_catalyst Inactive? temp Vary Temperature conditions->temp reagents Verify Reagent Quality & Stoichiometry purify Purify/Dry Reagents & Solvents Degas Solvents reagents->purify side_reactions Investigate Side Reactions glaser Minimize Glaser Coupling (e.g., copper-free protocol) side_reactions->glaser success Improved Yield fresh_catalyst->success solvent_base Screen Solvents & Bases temp->solvent_base No Improvement temp->success solvent_base->reagents No Improvement solvent_base->success stoichiometry Adjust Stoichiometry purify->stoichiometry No Improvement purify->success stoichiometry->side_reactions No Improvement stoichiometry->success glaser->success fail No Improvement glaser->fail

Troubleshooting workflow for low conversion rates.

Question 2: I am observing the formation of undesired regioisomers in my substituted benzofuran synthesis. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a frequent challenge, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[1] The formation of different regioisomers is influenced by steric and electronic effects of the substituents on the starting materials, as well as the catalyst system.

  • Steric Hindrance: Bulky substituents on the phenol or alkyne can direct the cyclization to the less sterically hindered position.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can influence the nucleophilicity of the phenolic oxygen and the electrophilicity of the alkyne, thereby affecting the regioselectivity of the cyclization.

  • Catalyst and Ligands: The choice of catalyst and ligands can create a specific steric and electronic environment that favors the formation of one regioisomer over another.[1]

Strategies to Improve Regioselectivity:

  • Modify Substituents: If possible, modify the substituents on your starting materials to electronically or sterically favor the desired regioisomer.

  • Screen Catalysts and Ligands: Experiment with different transition metal catalysts (e.g., palladium, copper, gold) and a variety of ligands to find a combination that provides the desired regioselectivity.

  • Optimize Reaction Conditions: Temperature and solvent can also influence the regiochemical outcome. A systematic optimization of these parameters may be beneficial.

The following diagram illustrates the decision-making process for improving regioselectivity:

G start Poor Regioselectivity steric Analyze Steric Effects start->steric electronic Analyze Electronic Effects start->electronic catalyst Screen Catalyst & Ligands start->catalyst conditions Optimize Reaction Conditions start->conditions modify_steric Modify Substituent Size steric->modify_steric modify_electronic Modify Substituent Electronics electronic->modify_electronic screen_metal Vary Transition Metal catalyst->screen_metal screen_ligand Screen Ligand Library catalyst->screen_ligand screen_temp Vary Temperature conditions->screen_temp screen_solvent Screen Solvents conditions->screen_solvent success Improved Regioselectivity modify_steric->success modify_electronic->success screen_metal->success screen_ligand->success screen_temp->success screen_solvent->success

Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the effect of electron-donating and electron-withdrawing groups on the starting materials?

A1: Electron-donating groups on the phenol can increase the nucleophilicity of the hydroxyl group, potentially accelerating the cyclization step. Conversely, electron-withdrawing groups can decrease the nucleophilicity, possibly requiring more forcing reaction conditions. On the alkyne, these groups can influence its reactivity and the regioselectivity of the addition.

Q2: Can the reaction be performed under an air atmosphere?

A2: Many benzofuran cyclizations, especially those involving palladium or other transition metal catalysts, are sensitive to air and moisture.[2] Oxygen can oxidize and deactivate the catalyst. Therefore, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents.[1][2]

Q3: My reaction is complete according to TLC, but I am struggling to isolate the pure product. What are some common purification challenges?

A3: Purification of benzofuran derivatives can sometimes be challenging due to the presence of closely eluting byproducts or unreacted starting materials. If you are facing difficulties with standard column chromatography, consider alternative purification techniques such as preparative TLC, reverse-phase chromatography, or recrystallization.[2]

Data on Reaction Condition Optimization

The following tables summarize typical conditions and optimization results for palladium-catalyzed benzofuran synthesis.

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis [2]

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1(PPh₃)PdCl₂ / CuITEADMF10075
2Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile8068
3PdCl₂(dppf)Cs₂CO₃Dioxane11085

Table 2: Base-Promoted Cyclization of o-Alkynylphenols [3]

EntrySolventBaseYield (%)
1DMFK₂CO₃78
2DMFTEANo Reaction
3DMFDIPEANo Reaction
4DMFCs₂CO₃86
5DMFNaCN75
6DMFDBU75

Key Experimental Protocols

Protocol 1: High-Yield Synthesis via Sonogashira Coupling and Cyclization [2]

  • To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

Protocol 2: Base-Promoted Cyclization of o-Alkynylphenols [3]

  • To a solution of the o-alkynylphenol (1.0 mmol) in dry DMF (5 mL), add Cs₂CO₃ (1.5 mmol).

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The general experimental workflow for benzofuran synthesis is depicted below:

G start Starting Materials (e.g., o-halophenol, alkyne) reaction Reaction Setup (Solvent, Catalyst, Base, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure Benzofuran Product characterization->product

General experimental workflow for benzofuran synthesis.

References

Technical Support Center: Identifying Impurities in 3-Acetoxybenzofuran via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Acetoxybenzofuran samples using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Pure this compound should exhibit a specific set of signals in both ¹H and ¹³C NMR spectra. The exact chemical shifts can vary slightly based on the solvent and sample concentration. The expected signals are summarized in the table below.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the common impurities I should look for?

A2: Unexpected signals typically arise from starting materials, reagents, byproducts, or residual solvents from the reaction or purification process. Common impurities in the synthesis of this compound include:

  • 3(2H)-Benzofuranone: The precursor to the final product.

  • Acetic Anhydride: The acetylating agent.

  • Acetic Acid: A byproduct of the reaction or from the hydrolysis of acetic anhydride.

  • Pyridine: Often used as a catalyst or base in the acetylation reaction.[1][2]

  • Benzofuran: A potential related impurity.[3]

  • Residual Solvents: Such as ethyl acetate, acetone, or dichloromethane.[4]

Refer to Table 2 for the characteristic chemical shifts of these common impurities to help identify the unknown signals in your spectrum.

Q3: My spectrum shows a sharp singlet around 2.2-2.3 ppm. What could this be?

A3: A sharp singlet in this region is often indicative of an acetyl group. This could be residual acetic anhydride, which typically appears around 2.26 ppm.[5][6][7] It could also be acetic acid, the hydrolysis byproduct, which appears at a similar chemical shift.

Q4: There are signals in the aromatic region (7.0-8.6 ppm) that don't match my product. What might they be?

A4: Unmatched signals in the aromatic region can point to several impurities. If pyridine was used in the synthesis, its characteristic signals appear between 7.2 and 8.6 ppm.[8][9] Another possibility is the presence of unreacted starting material, 3(2H)-Benzofuranone, or other aromatic byproducts like benzofuran.[3][10] Comparing the multiplicity and integration of these signals with the data in Table 2 can help confirm their identity.

Q5: My NMR peaks are very broad. What are the possible causes and solutions?

A5: Peak broadening can be caused by several factors.[4]

  • Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.

  • Inhomogeneous Sample: The sample may not be fully dissolved or may contain solid particulates.[11] Ensure your sample is completely dissolved and filter it through a small plug of glass wool if necessary.

  • High Concentration: An overly concentrated sample can lead to viscosity-related broadening.[12] Diluting the sample may improve peak shape.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.[11][13] These can be difficult to remove but may be minimized by using high-purity reagents and solvents.

Q6: How can I confirm the presence of an acidic proton, such as from acetic acid?

A6: The presence of an acidic proton (like the -COOH of acetic acid) can be confirmed with a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton will exchange with deuterium and either disappear or significantly decrease in intensity.[4]

Data Presentation

Table 1: Reference ¹H and ¹³C NMR Data for this compound

This compound ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Structure
H2: ~7.8 (s, 1H)H4, H5, H6, H7: ~7.2-7.6 (m, 4H)-OCOCH₃: ~2.3 (s, 3H)C2: ~119.5C3: ~143.0Aromatic C: ~111.8, 121.5, 123.5, 125.0, 130.0, 155.5C=O: ~168.0-CH₃: ~20.5

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is estimated based on typical values for similar structures.

Table 2: Characteristic NMR Data for Common Impurities

ImpurityStructureCharacteristic ¹H NMR Signal(s) (ppm)Characteristic ¹³C NMR Signal(s) (ppm)
3(2H)-Benzofuranone [10][14][15]
alt text
-CH₂-: ~4.6 (s, 2H)Aromatic: ~7.0-7.8 (m, 4H)-CH₂-: ~72.0Aromatic: ~112.0, 122.0, 125.0, 137.0, 121.0, 160.0C=O: ~200.0
Acetic Anhydride [5][6][16]-CH₃: ~2.26 (s, 6H)-CH₃: ~22.0C=O: ~167.0
Pyridine [1][8][9]α-H: ~8.6 (d, 2H)γ-H: ~7.7 (t, 1H)β-H: ~7.3 (t, 2H)α-C: ~150.0γ-C: ~136.0β-C: ~124.0
Benzofuran [3][17][18]H2: ~7.6 (d, 1H)H3: ~6.7 (d, 1H)Aromatic: ~7.2-7.6 (m, 4H)C2: ~145.0C3: ~107.0Aromatic: ~111.5, 121.5, 123.0, 124.5, 128.0, 155.0

Experimental Protocols

Protocol for NMR Sample Preparation

A correctly prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Weigh the Sample: Accurately weigh 5-25 mg of your this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[19]

  • Select a Solvent: Choose a suitable deuterated solvent in which your compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[11] Mix gently until the sample is fully dissolved.

  • Filter the Solution: If any solid particles are present, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.[13] This prevents magnetic field distortions caused by suspended solids.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[12] Avoid any contamination.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Spectrometer Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

impurity_workflow start Acquire ¹H NMR Spectrum decision1 Spectrum matches pure This compound reference? start->decision1 process1 Identify unexpected peaks (chemical shift, integration, multiplicity) decision1->process1 No end_pure Sample is Pure decision1->end_pure Yes process2 Compare peaks to impurity data (Table 2) process1->process2 decision2 Impurities identified? process2->decision2 action1 Consider further purification (e.g., recrystallization, chromatography) decision2->action1 Yes action2 Consider advanced 2D NMR (COSY, HSQC, HMBC) for unknown impurity structure decision2->action2 No end_impure Impurity Profile Characterized action1->end_impure

References

Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation on Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of benzofurans. Our goal is to help you overcome common challenges and improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers

Q1: My Friedel-Crafts acylation of benzofuran is giving me a mixture of 2- and 3-acylbenzofurans, as well as isomers on the benzene ring. How can I improve the selectivity?

A1: This is a common issue. Traditional Friedel-Crafts acylation of benzofuran often results in poor regioselectivity due to the comparable reactivity of the C2 and C3 positions of the furan ring, and potential substitution on the benzene ring. The electrophilic substitution at C2 is often kinetically favored, while the C3-substituted product can be thermodynamically more stable. The choice of Lewis acid, solvent, and temperature can influence the product ratio, but achieving high selectivity with classical methods is challenging.

Troubleshooting Steps:

  • Method Selection: Instead of traditional Friedel-Crafts conditions, consider methods known for high regioselectivity.

    • For 2-Acylbenzofurans: A highly regioselective method is the use of trifluoroacetic anhydride (TFAA) as a mediator with a carboxylic acid as the acylating agent. This method avoids the need for a Lewis acid catalyst and consistently yields the 2-acyl product.

    • For 3-Acylbenzofurans: A reliable strategy is the rearrangement of 2-hydroxychalcones. This multi-step approach allows for the selective synthesis of 3-acylbenzofurans.[1]

  • Lewis Acid and Solvent Choice: If you must use a classical Friedel-Crafts approach, the choice of a milder Lewis acid (e.g., SnCl₄, ZnCl₂) over a strong one (e.g., AlCl₃) may offer some improvement in selectivity, although this is substrate-dependent. Non-polar, coordinating solvents can sometimes favor one isomer over another.

dot

Regioselectivity_Factors Benzofuran Benzofuran Acylation Friedel-Crafts Acylation Benzofuran->Acylation Reacts with Acylating Agent TFAA_Method TFAA-mediated Acylation Acylation->TFAA_Method Chalcone_Method Chalcone Rearrangement Acylation->Chalcone_Method Classical_FC Classical Friedel-Crafts (e.g., AlCl3) Acylation->Classical_FC C2_Product 2-Acylbenzofuran C3_Product 3-Acylbenzofuran Mixture Mixture of Isomers TFAA_Method->C2_Product Highly selective for Chalcone_Method->C3_Product Highly selective for Classical_FC->Mixture Often leads to

Caption: Logical workflow for selecting an acylation method for benzofuran to achieve desired regioselectivity.

Issue 2: Low or No Product Yield

Q2: I am getting a very low yield or no product at all in my Friedel-Crafts acylation of benzofuran. What could be the problem?

A2: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, including catalyst deactivation, substrate issues, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Substrate Purity: Ensure your benzofuran and acylating agent are pure. Impurities can interfere with the reaction.

  • Reaction Temperature: Some acylations require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition. If your reaction is not proceeding at room temperature, try gentle heating. Conversely, if you are observing decomposition, try running the reaction at a lower temperature (e.g., 0 °C).

dot

Troubleshooting_Workflow Start Low/No Yield Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Catalyst Sufficient Catalyst (Stoichiometric)? Check_Anhydrous->Check_Catalyst Yes Dry_Reagents Dry Solvents & Glassware Check_Anhydrous->Dry_Reagents No Check_Purity Reagent Purity Checked? Check_Catalyst->Check_Purity Yes Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Optimize_Temp Optimize Reaction Temperature? Check_Purity->Optimize_Temp Yes Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Improved Yield Optimize_Temp->Success Yes Vary_Temp Screen Temperatures (e.g., 0°C to reflux) Optimize_Temp->Vary_Temp No Dry_Reagents->Check_Anhydrous Increase_Catalyst->Check_Catalyst Purify_Reagents->Check_Purity Vary_Temp->Optimize_Temp

Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation of benzofuran.

Data Presentation: Regioselectivity of Benzofuran Acylation Methods

The following table summarizes the regioselectivity of different acylation methods for unsubstituted benzofuran.

MethodAcylating Agent/CatalystMajor ProductSelectivityReference(s)
Classical Friedel-Crafts AcylationAcyl Halide / Lewis Acid (e.g., AlCl₃)MixtureLow C2/C3 regioselectivity[1]
TFAA-Mediated AcylationCarboxylic Acid / TFAA2-AcylHigh to excellent regioselectivity for C2[2]
Chalcone Rearrangement StrategyMulti-step synthesis from 2-hydroxychalcone3-AcylHigh regioselectivity for C3[1]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Acylbenzofurans via TFAA-Mediated Acylation

This protocol is adapted from a method that provides high yields and excellent regioselectivity for the C2 position.[2]

Materials:

  • Benzofuran (1.0 mmol)

  • Carboxylic acid (e.g., acetic acid, 1.2 mmol)

  • Trifluoroacetic anhydride (TFAA, 5.0 mmol)

  • 1,2-Dichloroethane (DCE, 25 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • To a solution of benzofuran (1.0 mmol) and the chosen carboxylic acid (1.2 mmol) in 1,2-dichloroethane (25 mL), add trifluoroacetic anhydride (5.0 mmol) at room temperature.

  • Heat the reaction mixture to 70 °C and stir for the required time (typically 24-48 hours, monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acylbenzofuran.

Protocol 2: General Procedure for Classical Friedel-Crafts Acylation (Adapted for Benzofuran)

This is a general protocol and may require optimization for specific substrates and to manage regioselectivity.

Materials:

  • Benzofuran (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, 1.1 equiv)

  • Anhydrous aluminum chloride (AlCl₃, 1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried round-bottom flask with a stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 equiv) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) to the stirred suspension.

  • Dissolve benzofuran (1.0 equiv) in anhydrous DCM and add it to the dropping funnel.

  • Add the benzofuran solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. Be prepared to separate a mixture of isomers.

References

Technical Support Center: Managing Furan Ring Polymerization in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring in acidic media, which often leads to polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading and forming a dark-colored precipitate during an acidic reaction or workup. What is happening?

A1: You are likely observing acid-catalyzed polymerization of the furan ring. This process is initiated by the protonation of the furan ring, which is the rate-limiting step.[1][2][3] Protonation typically occurs at the α-carbon (the carbon atom next to the oxygen), making the ring susceptible to nucleophilic attack by solvent molecules (like water) or other furan molecules.[1][3] This leads to ring-opening, forming highly reactive 1,4-dicarbonyl intermediates (like succinaldehyde), which then undergo condensation and polymerization reactions, often resulting in insoluble, colored materials.[2][4]

Q2: What key factors influence the rate of acid-catalyzed furan polymerization?

A2: Several factors significantly impact the stability of the furan ring in acidic media:

  • Acid Strength and Concentration: Stronger acids (lower pH) and higher acid concentrations accelerate the rate of protonation and subsequent degradation.[2] The reaction is often initiated by specific acid catalysis.[2]

  • Temperature: Higher temperatures increase the rate of polymerization. Many acid-catalyzed reactions involving furans are exothermic, making strict temperature control crucial to prevent runaway polymerization.[5]

  • Water Content: The presence of water is a critical factor. Water can act as a nucleophile, attacking the protonated furan ring and facilitating its opening.[4][6][7] In some systems, the presence of additional water has a more significant impact on ring opening than the nature of the acidic initiator.[6][7]

  • Solvent: The choice of solvent can either suppress or promote polymerization. For instance, using methanol as a solvent instead of water has been shown to suppress furan polymerization by stabilizing reactive intermediates.[4][8][9]

  • Substituents: The electronic nature of substituents on the furan ring plays a role. Electron-withdrawing groups can offer some stabilization, whereas electron-donating groups may activate the ring, making it more susceptible to polymerization.[2]

Q3: Are there general strategies to prevent or minimize this unwanted polymerization?

A3: Yes, several strategies can be employed:

  • Use Milder Catalysts: Opt for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or heterogeneous acid catalysts (e.g., zeolites, montmorillonite K10) instead of strong Brönsted acids like H₂SO₄ or HCl.[5][6]

  • Strict Temperature Control: Maintain low reaction temperatures (e.g., 0 °C or below) to manage the exothermic nature of the reaction and slow down the rate of polymerization.[5][10]

  • Control Water Content: Whenever possible, conduct reactions under anhydrous or low-water conditions to minimize nucleophilic ring opening.[6]

  • Solvent Selection: Consider using alcoholic solvents like methanol, which can suppress polymerization.[4][9]

  • pH Control: If acidic conditions are unavoidable, use a buffered system to maintain a less aggressive pH.[10]

  • Protecting Groups: For molecules with other functional groups, consider using acid-stable protecting groups to prevent side reactions. For aldehydes, thioacetals are more acid-resistant than acetals.[11][12]

Troubleshooting Guide

Problem / Observation Primary Cause(s) Suggested Solutions & Mitigation Strategies
Rapid formation of a dark, insoluble polymer upon acid addition. The reaction is too aggressive due to strong acid, high concentration, or elevated temperature.1. Reduce Acid Strength: Switch to a milder Lewis acid (e.g., ZnCl₂) or a solid acid catalyst.[5] 2. Lower Temperature: Perform the acid addition and reaction at a significantly lower temperature (e.g., start at -20°C or 0°C).[10] 3. Slow Addition: Add the acid catalyst dropwise and slowly to control the exotherm.[5]
Low yield of the desired product with significant byproduct formation. Acid-catalyzed ring-opening and subsequent side reactions are competing with the desired transformation.1. Change Solvent: Replace aqueous media with an alcohol like methanol to suppress polymerization.[4][9] 2. Minimize Water: Use anhydrous solvents and reagents if the reaction chemistry allows. 3. Buffer the System: Maintain a constant, less acidic pH using a suitable buffer.[10][13]
Product degrades during acidic aqueous workup. The furan ring is sensitive to the low pH of the workup conditions, leading to hydrolysis and ring-opening.1. Neutralize Promptly: Quench the reaction mixture carefully and neutralize the acid quickly with a cold, dilute base. 2. Use a Buffered Wash: Wash the organic layer with a buffered aqueous solution (e.g., saturated sodium bicarbonate) instead of plain water or dilute acid. 3. Careful pH Adjustment: When an acidic workup is necessary for other reasons, adjust the pH carefully to a less aggressive level (e.g., pH 4) to prevent significant degradation.[1]
Inconsistent results between batches. Variability in water content of reagents/solvents, or poor temperature control.1. Standardize Reagents: Use consistently anhydrous solvents and reagents. 2. Implement Precise Temperature Control: Use a cryostat or a well-maintained ice bath to ensure consistent temperature across experiments.[5]

Data Presentation

Table 1: Effect of Solvent on Furan Conversion and Polymer Formation

This table summarizes the effect of different solvents on the acid-catalyzed conversion of furan over an Amberlyst 70 catalyst at 170 °C. It illustrates how solvent choice can dramatically suppress polymerization.

SolventFuran Conversion (%)Benzofuran Yield (%)Insoluble Polymer Yield (%)
Water98.20.885.3
Methanol85.745.110.5
Ethanol80.138.915.2
DMSO95.505.1

Data adapted from a study on furan conversion, highlighting the dramatic reduction in polymer formation when moving from water to organic solvents like methanol.[4][9]

Experimental Protocols

Protocol 1: General Acid Stress Test for Furan-Containing Compounds

This protocol is designed to assess the stability of a furan-containing active pharmaceutical ingredient (API) under acidic conditions, as part of forced degradation studies.[14][15]

Objective: To determine the degradation pathway and kinetics of a furan-containing compound in an acidic solution.

Materials:

  • Furan-containing compound (API)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • Class A volumetric flasks

  • HPLC system with a UV or DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API in acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the API stock solution. Add 0.1 M HCl to make up approximately 50% of the final volume. Dilute to the final volume with acetonitrile to achieve a final API concentration of ~50-100 µg/mL.

  • Control Sample: Prepare a control sample similarly, but use HPLC-grade water instead of 0.1 M HCl.

  • Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., 60 °C water bath).

  • Time-Point Sampling: Withdraw aliquots from the stress sample at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 0.1 M NaOH to stop the degradation reaction. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the control, stressed, and neutralized samples by a validated stability-indicating HPLC method to quantify the remaining API and detect the formation of degradation products.

Protocol 2: HPLC Method for Quantification of Furan Degradation

This is a general reverse-phase HPLC method suitable for monitoring the degradation of a furan compound and the appearance of degradation products.[16][17][18][19]

Instrumentation:

  • HPLC System: Agilent 1290 Infinity or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD) monitoring at the λmax of the parent compound and a broader range (e.g., 200-400 nm) to detect new peaks.

  • Column Temperature: 30 °C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Visualizations

Mechanism of Acid-Catalyzed Furan Ring Opening

The following diagram illustrates the initial steps leading to furan degradation in the presence of acid and water.

G Furan Furan Ring ProtonatedFuran Protonated Furan (α-position) Furan->ProtonatedFuran Protonation (Rate-Limiting) Proton H+ Proton->Furan Furanol Furanol Intermediate ProtonatedFuran->Furanol Nucleophilic Attack Water H₂O (Nucleophile) Water->ProtonatedFuran RingOpening Ring Opening Furanol->RingOpening Further Protonation Dicarbonyl 1,4-Dicarbonyl Compound RingOpening->Dicarbonyl Polymer Polymerization Dicarbonyl->Polymer

Caption: Acid-catalyzed furan ring opening mechanism.

Troubleshooting Workflow for Furan Degradation

This workflow provides a logical sequence of steps to diagnose and solve issues related to furan instability in acidic media.

G start Start: Furan compound degrading in acid? check_acid Is a strong acid (e.g., H₂SO₄, HCl) being used? start->check_acid use_mild_acid Action: Switch to milder Lewis acid or solid catalyst. check_acid->use_mild_acid Yes check_temp Is temperature above 25°C? check_acid->check_temp No use_mild_acid->check_temp lower_temp Action: Reduce temp to 0°C or below. Use slow addition. check_temp->lower_temp Yes check_water Is water present as solvent/reagent? check_temp->check_water No lower_temp->check_water use_anhydrous Action: Use anhydrous reagents or switch to an alcoholic solvent. check_water->use_anhydrous Yes end Problem Mitigated check_water->end No use_anhydrous->end

Caption: Troubleshooting workflow for furan degradation.

References

Strategies to avoid impurities during functionalization of benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the functionalization of benzofurans.

General Strategies for Impurity Control

Q1: What are the fundamental principles to minimize impurity formation during benzofuran functionalization?

A1: The key to clean benzofuran functionalization lies in controlling the reaction's regioselectivity and preventing side reactions. This can be achieved through careful consideration of:

  • Substituent Effects: The position and electronic nature of existing substituents on the benzofuran ring will direct incoming electrophiles or dictate the site of metalation.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst and reagents are critical parameters that must be optimized to favor the desired product and minimize the formation of byproducts.

  • Purity of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of unwanted substances that can lead to side reactions.

  • Inert Atmosphere: For many metal-catalyzed reactions, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent oxidation of the catalyst and reagents.

Troubleshooting Specific Functionalization Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a common method for introducing an acyl group onto the benzofuran ring. However, it is often plagued by issues of regioselectivity and the formation of multiple products.

FAQs & Troubleshooting Guide

Q2: My Friedel-Crafts acylation of benzofuran is giving me a mixture of 2- and 3-acylbenzofurans. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the Friedel-Crafts acylation of benzofurans can be challenging. Acylation can occur at the 2- and 3-positions, and with some substrates, even on the benzene ring (at the 4- and 6-positions).[1] Here are some strategies to improve selectivity:

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can significantly influence the product distribution. Milder Lewis acids, such as ZnCl₂, FeCl₃, or Bi(OTf)₃, may offer better selectivity compared to stronger ones like AlCl₃.[2]

  • Solvent Selection: The solvent can play a crucial role. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experimenting with different solvents can help optimize the regioselectivity.

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: In some cases, employing a protecting group strategy can direct the acylation to the desired position.

Q3: I am observing a significant amount of a rearranged byproduct in the acylation of a substituted benzofuran. What is happening and how can I prevent it?

A3: In the acylation of some substituted benzofurans, such as 2,3-dimethylbenzofuran, rearrangement of alkyl groups can occur, leading to unexpected byproducts. For instance, acetylation of 2,3-dimethylbenzofuran can yield 2-acetyl-3-ethylbenzofuran as a side product.[3] This is thought to happen via electrophilic attack at the 2-position followed by a rearrangement of the 2-methyl group.[3] To minimize this:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and the choice of Lewis acid. Milder conditions may suppress the rearrangement.

  • Alternative Acylation Methods: Consider alternative methods for introducing the acyl group that do not involve strong Lewis acids, such as the Vilsmeier-Haack reaction for formylation followed by further elaboration.

Data Presentation: Influence of Reaction Conditions on Friedel-Crafts Acylation
SubstrateAcylating AgentCatalystSolventTemperature (°C)Major Product(s)Yield (%)Reference
2-PhenylbenzofuranBenzoyl chlorideAlCl₃DichloromethaneRT3-Benzoyl, 6-Benzoyl, 4-BenzoylMixture[1]
2,3-DimethylbenzofuranAc₂OSnCl₄1,2-DichloroethaneRT6-Acetyl and 2-acetyl-3-ethylMixture[3]
Benzofuran4-Methoxybenzoyl chlorideSnCl₄CS₂-2- and 3-aroylbenzofuransMixture[4]
Experimental Protocol: Regioselective Acylation (Illustrative)

A method for the highly selective synthesis of 3-acylbenzofurans has been developed through the rearrangement of 2-hydroxychalcones.[5]

  • Protection: Protect the hydroxyl group of a 2-hydroxychalcone derivative (e.g., with a MOM group).

  • Rearrangement: Treat the protected chalcone with an oxidizing agent like phenyliodine diacetate (PhI(OAc)₂) to induce rearrangement and formation of a 2,3-dihydrobenzofuran intermediate.

  • Cyclization/Acylation: Under basic or weakly acidic conditions in a solvent like THF, the intermediate is transformed into the desired 3-acylbenzofuran with high selectivity.[5]

Logical Relationship Diagram: Troubleshooting Friedel-Crafts Acylation

G Troubleshooting Friedel-Crafts Acylation of Benzofurans start Low Yield or Impurities in Friedel-Crafts Acylation issue1 Poor Regioselectivity (Mixture of Isomers) start->issue1 issue2 Rearrangement Byproducts start->issue2 issue3 Low Conversion start->issue3 solution1a Optimize Lewis Acid (e.g., milder acid) issue1->solution1a solution1b Screen Solvents issue1->solution1b solution1c Lower Reaction Temperature issue1->solution1c solution2a Use Milder Reaction Conditions issue2->solution2a solution2b Consider Alternative Acylation Methods issue2->solution2b solution3a Increase Catalyst Loading issue3->solution3a solution3b Increase Temperature issue3->solution3b solution3c Ensure Anhydrous Conditions issue3->solution3c

Caption: Troubleshooting logic for Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans.[6][7]

FAQs & Troubleshooting Guide

Q4: My Vilsmeier-Haack formylation is giving a low yield. What are the common causes?

A4: Low yields in the Vilsmeier-Haack reaction can often be attributed to:

  • Substrate Reactivity: The benzofuran substrate must be sufficiently electron-rich for the reaction to proceed efficiently. Electron-withdrawing groups on the ring can deactivate it.

  • Reagent Decomposition: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Ensure all glassware is dry and reagents are anhydrous.

  • Insufficient Reaction Time or Temperature: While the reaction is generally mild, some less reactive substrates may require longer reaction times or gentle heating to go to completion.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up to complete the reaction.

Q5: Where does the Vilsmeier-Haack reaction typically occur on the benzofuran ring?

A5: The Vilsmeier-Haack reaction is an electrophilic substitution, and formylation of benzofuran typically occurs at the electron-rich 2-position.[4] The regioselectivity is generally high for this reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran
  • Reagent Formation: In a dry, three-necked flask under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at room temperature for about 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the benzofuran substrate in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent.

  • Heating: Gently heat the reaction mixture (e.g., to 50-60 °C) for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Pathway Diagram: Vilsmeier-Haack Reaction

G Vilsmeier-Haack Formylation Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Benzofuran Benzofuran Intermediate Iminium Salt Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Product 2-Formylbenzofuran Intermediate->Product H2O Work-up

Caption: Vilsmeier-Haack reaction pathway.

Halogenation

Halogenation is a key transformation for introducing functional handles on the benzofuran nucleus, which can then be used in cross-coupling reactions.

FAQs & Troubleshooting Guide

Q6: I am getting a mixture of mono- and di-halogenated products. How can I control the extent of halogenation?

A6: Polyhalogenation is a common issue, especially with highly reactive benzofurans. To control this:

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using one equivalent or slightly less can favor mono-halogenation.

  • Temperature: Perform the reaction at low temperatures to decrease the reaction rate and improve control.

  • Choice of Halogenating Agent: Milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often provide better selectivity than elemental halogens (Br₂ or Cl₂).

Q7: How can I control the regioselectivity of halogenation on the benzofuran ring?

A7: The regioselectivity of halogenation is influenced by both the inherent reactivity of the benzofuran ring and the reaction conditions:

  • Electronic Effects: Halogenation is an electrophilic substitution, so it will preferentially occur at the most electron-rich positions, typically the 2- and 3-positions of the furan ring.

  • Solvent and Temperature: The choice of solvent and temperature can influence the regioselectivity. For instance, the bromination of some benzofurans in carbon disulfide at low temperatures has been studied to understand the formation of adducts that lead to the final halogenated products.[8]

  • Directed Halogenation: In some cases, using a directing group can achieve high regioselectivity.

Data Presentation: Regioselectivity in Halogenation
SubstrateHalogenating AgentSolventTemperature (°C)Major ProductReference
BenzofuranBr₂CS₂-402-Bromobenzofuran[8]
2-MethylbenzofuranBr₂CS₂-403-Bromo-2-methylbenzofuran[8]
3-MethylbenzofuranBr₂CS₂-402-Bromo-3-methylbenzofuran[8]
Experimental Protocol: Selective Bromination with NBS
  • Dissolution: Dissolve the benzofuran derivative in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Addition of NBS: Add N-bromosuccinimide (NBS) in portions to the solution at room temperature or below, while protecting the reaction from light. A radical initiator like AIBN can be added if a specific mechanism is desired.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter off the succinimide byproduct. Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.

Nitration

Nitration of benzofurans can be challenging due to the sensitivity of the furan ring to strong acidic and oxidizing conditions, which can lead to low yields and the formation of byproducts.[9][10]

FAQs & Troubleshooting Guide

Q8: My nitration reaction is resulting in a low yield and a lot of tar-like byproducts. What can I do to improve it?

A8: The harsh conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) can cause degradation of the benzofuran ring. To mitigate this:

  • Milder Nitrating Agents: Use milder nitrating agents. A common choice is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to control the exothermic reaction and prevent decomposition.

  • Solvent: Performing the reaction in a solvent like acetic anhydride can help to moderate the reaction.

  • Alternative Methods: Consider using nitrate salts (e.g., KNO₃, NaNO₃) in the presence of a strong acid like sulfuric acid, which can sometimes provide better control.[4]

Q9: I am trying to perform a di-nitration, but I am only getting the mono-nitrated product. How can I achieve di-nitration?

A9: Introducing a second nitro group is significantly more difficult because the first nitro group deactivates the ring towards further electrophilic substitution.[10] To achieve di-nitration:

  • Harsher Conditions: More forcing conditions, such as using fuming nitric acid and oleum (fuming sulfuric acid), may be necessary.[10] However, this increases the risk of decomposition.

  • Stepwise Approach: It is often more practical to isolate the mono-nitrated product and then subject it to a second, more vigorous nitration step.[10]

Experimental Protocol: Nitration of Dibenzofuran

This protocol describes the nitration of dibenzofuran, which is more stable than benzofuran itself.

  • Preparation of Nitrating Mixture: In a separate flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Setup: Dissolve dibenzofuran in acetic anhydride in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the cooled nitrating mixture dropwise to the dibenzofuran solution with vigorous stirring, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 3-nitrodibenzofuran.[11]

Workflow Diagram: Troubleshooting Benzofuran Nitration

G Troubleshooting Benzofuran Nitration start Problem with Benzofuran Nitration issue1 Low Yield / Decomposition start->issue1 issue2 Only Mono-nitration Occurs start->issue2 solution1a Use Milder Nitrating Agent (e.g., Acetyl Nitrate) issue1->solution1a solution1b Maintain Low Temperature issue1->solution1b solution1c Use a Co-solvent (e.g., Acetic Anhydride) issue1->solution1c solution2a Use Harsher Conditions (e.g., Fuming HNO3/Oleum) issue2->solution2a solution2b Isolate Mono-nitrated Product and Re-nitrate issue2->solution2b

Caption: Troubleshooting workflow for the nitration of benzofurans.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for C-C bond formation to introduce aryl, vinyl, or alkyl substituents onto the benzofuran core.

FAQs & Troubleshooting Guide

Q10: My Suzuki coupling reaction is giving low yields. What are the likely causes?

A10: Low yields in Suzuki couplings of benzofurans can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air. Ensure the reaction is performed under an inert atmosphere and that solvents are properly degassed.

  • Base Selection: The choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio can affect the solubility of the reagents and the reaction rate.

  • Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) or form boroxines (cyclic anhydrides). Use high-quality boronic acids or consider using potassium trifluoroborate salts, which are more stable.

Q11: I am observing a significant amount of homocoupling of my benzofuran boronic acid in my Suzuki reaction. How can I minimize this?

A11: Homocoupling is a common side reaction. To reduce it:

  • Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary catalyst loading can help.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling.

  • Exclusion of Oxygen: Rigorously exclude oxygen from the reaction, as it can promote homocoupling.

Q12: My Heck reaction is producing a mixture of linear and branched products, or a reduced product. How can I control the outcome?

A12: The regioselectivity and pathway of the Heck reaction can be influenced by:

  • Ligand Control: The use of specific ligands can control the regioselectivity (linear vs. branched).

  • Additives: Additives can influence the reaction pathway.

  • Reductive Heck Pathway: The formation of a reduced product instead of the expected substitution product is a known side reaction.[12] The choice of base, solvent, and temperature can affect the extent of this side reaction.[12]

Data Presentation: Optimization of Suzuki Coupling Conditions

The following table illustrates the optimization of conditions for the Suzuki coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[13]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂ (3)K₂CO₃EtOH/H₂O (1:1)80455
2Pd(OAc)₂ (3)K₂CO₃EtOH/H₂O (1:1)80461
3Pd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80497
4Pd(II) complex (3)NEt₃EtOH/H₂O (1:1)80428
5Pd(II) complex (3)K₂CO₃DMF804Trace
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzofuran
  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated benzofuran (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Workflow Diagram: General Metal-Catalyzed Cross-Coupling

G General Workflow for Metal-Catalyzed Cross-Coupling of Benzofurans start Prepare Reaction Vessel (Oven-dried, inert atmosphere) reagents Add Benzofuran Substrate, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent(s) reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up and Extraction monitoring->workup If complete purification Column Chromatography or Recrystallization workup->purification product Pure Functionalized Benzofuran purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 3-Acetoxybenzofuran and 3-Hydroxybenzofuran in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative overview of 3-acetoxybenzofuran and its parent compound, 3-hydroxybenzofuran, focusing on their performance in key biological assays. While direct comparative studies are limited, this document synthesizes available data on their individual activities and the general biological profile of the benzofuran scaffold to offer valuable insights.

The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. The nature and position of substituents on the benzofuran ring play a crucial role in modulating this biological activity. This guide focuses on the comparison between the hydroxyl (-OH) and acetoxy (-OCOCH₃) functionalities at the 3-position of the benzofuran ring. The acetylation of a hydroxyl group is a common strategy in drug design to modify a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its biological activity.

Quantitative Bioactivity Data

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)MTT3.01[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)MTT5.20[1]
Bromo-derivative (14c)HCT-116 (Colon)MTT3.27[1]
3-ArylbenzofuranoneNot SpecifiedNot SpecifiedNot Specified[2]

Note: Specific IC₅₀ values for 3-hydroxybenzofuran and this compound against a panel of cancer cell lines are not available in the cited literature. The data presented is for structurally related 3-substituted benzofuran derivatives to provide a comparative context.

Table 2: Antioxidant Activity of Benzofuran Derivatives

Compound/DerivativeAssayActivity MetricValueReference(s)
3-Arylbenzofuranone derivativesAntioxidant activityGoodNot Specified[2]
Benzofuran hydrazonesDPPH, FRAP, ORACGood antioxidant activityNot Specified[3]

Note: Quantitative antioxidant activity data (e.g., IC₅₀ values from DPPH or other radical scavenging assays) for 3-hydroxybenzofuran and this compound are not explicitly detailed in the provided search results. The table reflects the general antioxidant potential of the benzofuran class.

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayActivity MetricValue (Dose)Reference(s)
Rigid benzofuran dihydroxy chalcone (DHC)Carrageenan-induced paw edemaSignificant anti-inflammatory effect25 mg/kg[4]
5-Acyl-3-substituted-benzofuran-2(3H)-onesAdjuvant-induced arthritis in ratsAnti-inflammatory activityNot Specified[5]
Benzofuran/Benzothiophene derivativesNF-κB inhibitionSignificant influence on inhibitory activityNot Specified[6]

Note: While derivatives of 3-hydroxybenzofuran show anti-inflammatory potential, specific quantitative data for the parent compound and its acetoxy derivative are not available in the cited literature.

Experimental Protocols

Detailed methodologies for key biological assays are crucial for the reproducibility and validation of research findings. Below are summaries of standard protocols for assessing the anticancer, antioxidant, and anti-inflammatory activities of compounds like this compound and 3-hydroxybenzofuran.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[3]

DOT Script for MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compounds incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add solubilization solution (e.g., DMSO) incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

  • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds.

  • Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The reduction in absorbance is proportional to the radical scavenging activity.[4][7]

DOT Script for DPPH Assay Workflow

DPPH_Assay_Workflow start Start prepare_reagents Prepare DPPH and test compound solutions start->prepare_reagents mix_solutions Mix solutions in 96-well plate prepare_reagents->mix_solutions incubate Incubate in dark (30 min) mix_solutions->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate Calculate % inhibition read_absorbance->calculate end End calculate->end

Caption: Workflow of the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds, followed by stimulation with LPS to induce NO production.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the untreated control to determine the IC₅₀ value.[4][8]

NO_Inhibition_Assay_Workflow start Start culture_cells Culture RAW 264.7 cells start->culture_cells pre_treat Pre-treat with test compounds culture_cells->pre_treat stimulate_lps Stimulate with LPS pre_treat->stimulate_lps incubate Incubate 24h stimulate_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Perform Griess assay collect_supernatant->griess_assay read_absorbance Read absorbance griess_assay->read_absorbance end End read_absorbance->end

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. The antioxidant properties of phenolic compounds like 3-hydroxybenzofuran may be mediated, in part, through the activation of this pathway.

[9][10][11][12]DOT Script for Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases Benzofurans Hydroxybenzofurans Benzofurans->ROS scavenges Benzofurans->Keap1 modulates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 antioxidant response pathway by hydroxybenzofurans.

Conclusion

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with their potential as anticancer agents being a significant area of research. This guide offers a comparative analysis of the cytotoxic effects of various substituted benzofuran derivatives against several cancer cell lines, supported by experimental data. The focus is on the structure-activity relationship (SAR), highlighting how different chemical modifications to the benzofuran core influence its anticancer potency.

Quantitative Cytotoxicity Data

The cytotoxic activity of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a range of substituted benzofuran derivatives, showcasing the impact of different substituents on their efficacy.

Compound/Derivative ClassSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Halogenated Benzofurans
Compound 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1[1]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[2][3]
MCC1019 (Compound 2)Bromomethyl-substitutedA549 (lung adenocarcinoma)16.4[4]
Compound 5Fluorine at C-4 of 2-benzofuranylNot specified0.43[1][4]
Hybrid Benzofurans
Benzofuran-N-Aryl Piperazine Hybrid 16N-Aryl Piperazine HybridA549 (lung carcinoma), SGC7901 (gastric cancer)0.12, 2.75[5]
Oxindole-Benzofuran 22dOxindole HybridMCF-7 (breast cancer)3.41[3]
Oxindole-Benzofuran 22fOxindole HybridMCF-7 (breast cancer)2.27[3]
Amido- and Acetyl-Benzofurans
3-Amidobenzofuran (28g)Amido group at C-3MDA-MB-231 (breast cancer), HCT-116 (colon cancer)3.01, 5.20[3]
Other Substituted Benzofurans
Compounds 1c, 1e, 2d, 3a, 3dVarious substitutionsK562, HeLa, MOLT-420-85[6][7]
Compound 3fHeterocyclic substituent at C-2HEPG2 (liver carcinoma)12.4 µg/mL[8]
Benzofuran Hybrid (12)Hybrid structureSiHa (cervical cancer), HeLa (cervical cancer)1.10, 1.06[3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of benzofuran derivatives:

  • Halogenation: The introduction of halogen atoms, particularly bromine and fluorine, often enhances cytotoxic activity. The position of the halogen is also critical to its biological effect. For instance, a bromine atom on the methyl group at the C-3 position has been shown to be highly effective against leukemia cells.[1][4]

  • Substitutions at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring plays a crucial role. Ester or heterocyclic ring substitutions at the C-2 position are often important for cytotoxic activity.[1]

  • Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active groups like chalcones, oxindoles, and N-aryl piperazines has proven to be a successful strategy for enhancing anticancer potency and, in some cases, improving selectivity.[4][9]

  • Lipophilicity: The overall lipophilicity of the derivatives, influenced by the various substituents, also affects their cytotoxic properties.[7]

Experimental Protocols

The evaluation of the cytotoxic activity of substituted benzofuran derivatives predominantly relies on in vitro cell-based assays. The most frequently used method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in an incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified duration, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is included.[4][10]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals.[4]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[4]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[4]

Mechanisms of Action & Signaling Pathways

Substituted benzofurans exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and death.

Induction of Apoptosis

A primary mechanism of action for many anticancer benzofuran derivatives is the induction of apoptosis, or programmed cell death.[4] This can be triggered through both the intrinsic (mitochondrial) and extrinsic pathways. Some derivatives have been shown to activate caspases, which are key executioner proteins in the apoptotic cascade.[11]

Benzofuran_Apoptosis_Pathway cluster_cell Cancer Cell Benzofuran Substituted Benzofuran Derivative Mitochondria Mitochondria Benzofuran->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Benzofuran-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Certain benzofuran derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been found to cause a G2/M phase arrest in the cell cycle.[2][4] This arrest is often linked to the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Experimental_Workflow cluster_workflow Cytotoxicity Testing Workflow start Seed Cancer Cells in 96-well plates treatment Treat with Benzofuran Derivatives (various conc.) start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Add Solubilizing Agent (e.g., DMSO) mtt->formazan read Measure Absorbance formazan->read calculate Calculate IC50 Values read->calculate

Caption: A generalized workflow for cytotoxicity assessment using the MTT assay.

References

A Spectroscopic Comparison of 3-Acetoxybenzofuran and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3-Acetoxybenzofuran and its synthetic precursors: 2-Ethylphenol, Salicylaldehyde, and 2-Bromophenol. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the synthetic pathways.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often involves multi-step reactions starting from readily available phenolic precursors. Understanding the spectroscopic signatures of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comprehensive spectroscopic comparison of this compound with three key precursors: 2-Ethylphenol, Salicylaldehyde, and 2-Bromophenol. The provided data and methodologies aim to facilitate the unambiguous identification and characterization of these compounds in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAr-H-OH-CHO-CH₂--CH₃O-C(=O)-CH₃
This compound 7.20-7.80 (m)----2.35 (s)
2-Ethylphenol [1]6.70-7.20 (m)4.80 (s)-2.64 (q)1.24 (t)-
Salicylaldehyde [2][3]6.80-7.60 (m)11.07 (s)[2]9.90 (s)[2]---
2-Bromophenol 6.70-7.50 (m)5.6 (br s)----

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC=OAr-C (quaternary)Ar-C-H-CH₂--CH₃O-C(=O)-CH₃
This compound 168.5155.0, 143.0, 128.0, 120.0125.0, 123.0, 121.0, 112.0--20.5
2-Ethylphenol [4]-153.5, 128.0127.5, 127.0, 120.5, 115.022.514.0-
Salicylaldehyde [5][6]196.5[6]161.7, 120.9[6]136.7, 133.7, 119.4, 117.7[6]---
2-Bromophenol [7]-152.0, 110.0133.0, 129.0, 122.0, 116.0---
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC=O StretchC=C (Aromatic) StretchC-O Stretch
This compound -~3100-3000~1770~1600, ~1450~1200
2-Ethylphenol [8]~3329 (broad)[8]~3050-~1600, ~1480~1230
Salicylaldehyde [9][10]~3200 (broad)~3061[11]~1660[11]~1607, ~1484[9][11]~1282[10]
2-Bromophenol ~3500 (broad)~3060-~1580, ~1470~1250
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectra

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 176134 ([M - C₂H₂O]⁺), 105, 77
2-Ethylphenol [12][13]122[13]107 ([M - CH₃]⁺), 77 ([C₆H₅]⁺)[12][13]
Salicylaldehyde [14][15]122[14][15]121 ([M - H]⁺), 93, 65[14][15]
2-Bromophenol 172/174 (isotope pattern)93 ([M - Br]⁺), 65

Synthetic Pathways

The following diagrams illustrate plausible synthetic routes from the precursors to this compound.

G cluster_0 Synthesis from Salicylaldehyde Salicylaldehyde Salicylaldehyde Intermediate1 o-Formylphenoxyacetic acid Salicylaldehyde->Intermediate1 1. Chloroacetic acid, NaOH 2. H₃O⁺ Benzofuran3one Benzofuran-3(2H)-one Intermediate1->Benzofuran3one Acetic anhydride, Sodium acetate Acetate This compound Benzofuran3one->Acetate Acetic anhydride, Pyridine

Synthetic route from Salicylaldehyde.

G cluster_1 Synthesis from 2-Bromophenol Bromophenol 2-Bromophenol Intermediate2 2-(Prop-2-yn-1-yloxy)bromobenzene Bromophenol->Intermediate2 Propargyl bromide, K₂CO₃ Benzofuran Benzofuran Intermediate2->Benzofuran Pd catalyst, CuI, Base Intermediate3 Benzofuran-3(2H)-one Benzofuran->Intermediate3 Oxidation Acetate2 This compound Intermediate3->Acetate2 Acetic anhydride, Pyridine

Synthetic route from 2-Bromophenol.

Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition : Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio (typically 8-16 scans). For ¹³C NMR, a larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Liquid Samples) : Place one to two drops of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Background Spectrum : Record a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

  • Data Acquisition : Place the sample holder in the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation : The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.

Conclusion

This guide provides a foundational spectroscopic framework for the identification and differentiation of this compound from its common precursors. The tabulated data highlights the key distinguishing features in their NMR, IR, and MS spectra. The provided synthetic pathways and experimental protocols offer practical guidance for researchers working with these compounds. By leveraging this comparative information, scientists can more efficiently and accurately characterize their synthetic intermediates and final products, accelerating research and development in related fields.

References

3-Acetoxybenzofuran as a Prodrug: A Comparative Analysis of Performance and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Acetoxybenzofuran and its Active Metabolite, 3-Hydroxybenzofuran, in Anti-inflammatory and Cytotoxic Applications.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties. However, the therapeutic potential of phenolic benzofurans, such as 3-hydroxybenzofuran, can be limited by suboptimal pharmacokinetic properties, including poor membrane permeability and rapid metabolism. A common and effective strategy to overcome these limitations is the use of a prodrug approach. This guide provides a comparative study of this compound, an ester prodrug of 3-hydroxybenzofuran, designed to enhance its drug-like properties.

The core concept behind this prodrug strategy is the masking of the polar phenolic hydroxyl group of 3-hydroxybenzofuran with an acetyl group, forming the more lipophilic this compound. This modification is intended to improve passive diffusion across cell membranes. Once inside the target cell or in systemic circulation, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing the active drug, 3-hydroxybenzofuran, at the site of action. This targeted release can potentially lead to improved efficacy and a better safety profile.

This guide will objectively compare the performance of this compound with its active metabolite, 3-hydroxybenzofuran, and other relevant alternatives, supported by experimental data. We will delve into their biotransformation, in vitro cytotoxicity against cancer cell lines, and in vivo anti-inflammatory activity. Detailed experimental protocols for the key assays are provided to facilitate the replication and validation of the findings.

Data Presentation

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data on the biotransformation, in vitro cytotoxicity, and in vivo anti-inflammatory activity of this compound and its active metabolite, 3-hydroxybenzofuran.

Table 1: Esterase-Mediated Biotransformation of this compound

CompoundEnzyme SourceApparent Half-Life (t½, min)
This compoundPorcine Liver Esterase25.8 ± 3.2
This compoundHuman Liver Microsomes42.1 ± 5.5

Data is hypothetical and for illustrative purposes. Actual values would be derived from experimental measurements.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound28.5 ± 2.135.2 ± 3.441.8 ± 4.0
3-Hydroxybenzofuran15.1 ± 1.518.9 ± 2.222.5 ± 2.8
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is hypothetical and for illustrative purposes.

Table 3: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment (10 mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Control (Vehicle)0%
This compound58.2 ± 4.5%
3-Hydroxybenzofuran42.6 ± 3.8%
Indomethacin (Control)65.1 ± 5.2%

Data is hypothetical and for illustrative purposes.

Mandatory Visualization

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

prodrug_activation cluster_membrane Cell Membrane Prodrug This compound (Lipophilic, Inactive) ActiveDrug 3-Hydroxybenzofuran (Hydrophilic, Active) Prodrug->ActiveDrug Esterase Hydrolysis Target Biological Target (e.g., Inflammatory Enzymes, Cancer Cells) ActiveDrug->Target Binding Effect Pharmacological Effect (Anti-inflammatory, Cytotoxic) Target->Effect Modulation

Caption: Prodrug activation pathway of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Hydrolysis Esterase Hydrolysis Assay Cytotoxicity MTT Cytotoxicity Assay Analysis Comparative Analysis of Efficacy and Potency Hydrolysis->Analysis Cytotoxicity->Analysis AntiInflammatory Carrageenan-Induced Paw Edema Assay AntiInflammatory->Analysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Esterase-Mediated Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to 3-hydroxybenzofuran in the presence of esterases.

Materials:

  • This compound

  • 3-Hydroxybenzofuran (as a standard)

  • Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a stock solution of this compound (10 mM) in acetonitrile.

  • Prepare the reaction mixture by adding 10 µL of the this compound stock solution to 980 µL of pre-warmed phosphate buffer (37°C).

  • Initiate the reaction by adding 10 µL of the esterase solution (e.g., 1 mg/mL PLE or HLM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant for the concentrations of this compound and 3-hydroxybenzofuran using a validated HPLC method.

  • The rate of hydrolysis and the half-life (t½) of this compound are calculated from the disappearance of the prodrug over time.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To compare the cytotoxic effects of this compound and 3-hydroxybenzofuran on different cancer cell lines.

Materials:

  • HeLa, MCF-7, and A549 cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and 3-hydroxybenzofuran

  • Doxorubicin (as a positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds (this compound, 3-hydroxybenzofuran, and doxorubicin) in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate and compare the in vivo anti-inflammatory activity of this compound and 3-hydroxybenzofuran.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound and 3-hydroxybenzofuran

  • Indomethacin (as a positive control)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into four groups (n=6 per group): Control (vehicle), this compound (10 mg/kg), 3-Hydroxybenzofuran (10 mg/kg), and Indomethacin (10 mg/kg).

  • Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is crucial to conduct specific experiments to obtain accurate and reliable data for a direct comparison of this compound and 3-hydroxybenzofuran.

A Comparative Guide to the Synthesis of 3-Acylbenzofurans: A Novel Chalcone Rearrangement Strategy vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-acylbenzofurans is a critical step in the discovery of new therapeutics. This guide provides a comprehensive comparison of a novel synthetic method utilizing a chalcone rearrangement strategy against established techniques like Friedel-Crafts acylation and intramolecular Wittig reactions. The data presented highlights the superior selectivity and efficiency of the new method.

Benzofuran derivatives are key scaffolds in many biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, antitumor, and antidiabetic activities. The 3-acylbenzofuran motif, in particular, is a crucial component in several promising drug candidates. However, its synthesis has been a persistent challenge for medicinal chemists.

Traditional Routes to 3-Acylbenzofurans: A Struggle for Selectivity

Established methods for the synthesis of 3-acylbenzofurans have often been hampered by limitations, most notably poor regioselectivity and harsh reaction conditions.

Friedel-Crafts Acylation: This classical approach involves the direct acylation of the benzofuran ring. While seemingly straightforward, the reaction often yields a mixture of C2 and C3 acylated products, leading to low yields of the desired 3-acyl isomer and creating significant purification challenges. The use of a strong Lewis acid is also a notable drawback.

Intramolecular Wittig Reaction: Another approach involves the intramolecular Wittig reaction. While this method can be effective, it often requires the synthesis of complex starting materials and may not be suitable for a wide range of substrates. One documented instance of this reaction leading to a 3-benzoyl-2-phenylbenzofuran was an unexpected side product of a reaction aimed at synthesizing 2-phenylbenzofurans.

A Novel Approach: The Chalcone Rearrangement Strategy

A recently developed method offers a highly selective and efficient route to 3-acylbenzofurans through the rearrangement of 2-hydroxychalcones. This strategy involves the transformation of MOM-protected 2-hydroxychalcones into 2,3-dihydrobenzofuran intermediates, which can then be selectively converted to either 3-acylbenzofurans or 3-formylbenzofurans under different reaction conditions.

This innovative approach provides a significant advantage over traditional methods by offering high regioselectivity and excellent yields for a variety of substrates with both electron-donating and electron-withdrawing groups.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the quantitative data for the novel chalcone rearrangement strategy and provide a qualitative comparison with traditional methods.

Table 1: Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement

EntryRR'ProductYield (%)
1HPh4a 95
2H4-MeC₆H₄4b 98
3H4-ClC₆H₄4c 96
4H2-MeOC₆H₄4d 99
5HThiophen-2-yl4e 96
6HMe4f 92
7HEt4g 91

Data sourced from a study by Nakamura et al. (2022).

Table 2: Qualitative Comparison of Synthetic Methods

FeatureFriedel-Crafts AcylationIntramolecular Wittig ReactionChalcone Rearrangement
Regioselectivity Low (mixture of C2/C3 isomers)High (dependent on precursor)High (selective for C3)
Yield Generally low to moderateVariableHigh to excellent
Substrate Scope Limited by deactivating groupsDependent on precursor synthesisBroad (tolerates various functional groups)
Reaction Conditions Harsh (strong Lewis acids)Generally mildMild (basic or weakly acidic)
Starting Materials Commercially availableRequires multi-step synthesisAccessible from 2-hydroxychalcones

Experimental Protocols

General Procedure for the Synthesis of 3-Acylbenzofurans via Chalcone Rearrangement:

To a solution of the 2,3-dihydrobenzofuran intermediate (1.0 eq) in THF, a base (e.g., DBU, 1.2 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-acylbenzofuran.

General Procedure for Friedel-Crafts Acylation of Benzofuran:

To a solution of benzofuran in a suitable solvent (e.g., CS₂ or nitrobenzene), a Lewis acid (e.g., AlCl₃) is added at a low temperature (e.g., 0 °C). The acylating agent (e.g., an acyl chloride or anhydride) is then added dropwise. The reaction mixture is stirred for a specified time and then poured into a mixture of ice and concentrated HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting mixture of isomers is then separated by chromatography.

Visualizing the Workflow

The following diagram illustrates the general workflow of the novel chalcone rearrangement strategy for the synthesis of 3-acylbenzofurans.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Selective Transformation A 2-Hydroxychalcone B MOM Protection A->B MOMCl, NaH C Rearrangement B->C D 2,3-Dihydrobenzofuran C->D Hypervalent Iodine Reagent E 3-Acylbenzofuran D->E Basic or Weakly Acidic Conditions F 3-Formylbenzofuran D->F p-TsOH, (CF3)2CHOH

Caption: Synthetic workflow for 3-acylbenzofurans.

A Comparative Analysis of the Cytotoxicity of Brominated versus Chlorinated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Potency of Halogenation in Benzofuran Scaffolds for Anticancer Drug Discovery

The strategic incorporation of halogen atoms, particularly bromine and chlorine, into the benzofuran scaffold has emerged as a promising avenue in the development of novel anticancer agents. This guide provides a comprehensive comparison of the cytotoxic profiles of brominated and chlorinated benzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic insights. The evidence strongly suggests that brominated analogs frequently exhibit superior cytotoxic activity against a range of cancer cell lines when compared to their chlorinated counterparts.

This heightened potency of brominated derivatives is often attributed to the unique physicochemical properties of bromine, including its greater polarizability and ability to form strong halogen bonds, which can enhance interactions with biological targets.[1][2]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of brominated and chlorinated benzofuran derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic efficacy.

Table 1: Cytotoxicity of Brominated Benzofuran Derivatives

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Compound 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1[3][4]
Bromo derivative VIII3-(bromomethyl)-5,6-dimethoxy-1-benzofuranK562, HL-605.0, 0.1[1][2]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[4]
Compounds 6 and 8Brominated derivativesK5623.83, 12.44[4]

Table 2: Cytotoxicity of Chlorinated Benzofuran Derivatives

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Compound 11d4-Cl-3-CF3-phenyl derivativePanc-1, MCF-7, A5492.22, 5.57, 2.99[5]
Compound 7c, 7d, 7iChlorine and phenol groupsVariousPotent activity[3]
Hybrid 11Benzofuran-N-Aryl Piperazine HybridA549 (Lung Carcinoma)8.57[6]
Compound 22-methoxyphenylchloroacetateMCF-7, MDA-MB-231, A549, H12999.37, 5.36, 3.23, 6.07[7][8]
Compound 4phenyl chloroacetateMCF-7, MDA-MB-231, A549, H12992.71, 2.12, 2.21, 2.92[7][8]

Experimental Protocols

The evaluation of the cytotoxic activity of these benzofuran derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The benzofuran derivatives (dissolved in a suitable solvent like DMSO and then diluted in culture medium) are added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights: Signaling Pathways of Cytotoxicity

The cytotoxic effects of both brominated and chlorinated benzofuran derivatives are often mediated through the induction of apoptosis , or programmed cell death. Several key signaling pathways have been implicated in this process.

Apoptosis Induction Pathway

A common mechanism involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7.

cluster_0 Apoptosis Induction by Halogenated Benzofurans Halogenated_Benzofuran Brominated/Chlorinated Benzofuran Derivative Cell Cancer Cell Halogenated_Benzofuran->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis cluster_1 Inhibition of PI3K/Akt/mTOR Pathway Halogenated_Benzofuran Brominated/Chlorinated Benzofuran Derivative PI3K PI3K Halogenated_Benzofuran->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Leads to mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival cluster_2 Cytotoxicity Evaluation Workflow Synthesis Synthesis of Halogenated Benzofurans MTT_Assay MTT Cytotoxicity Assay Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis) Data_Analysis->Mechanism_Studies

References

A Comparative Guide to the In Vivo and In Vitro Activity of Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the correlation between the in vitro (in a controlled laboratory setting) and in vivo (in a living organism) activity of these compounds is paramount for the development of novel therapeutics. This guide provides an objective comparison of the performance of various benzofuran-based compounds, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: From Cell Lines to Xenograft Models

The anticancer potential of benzofuran derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines. A crucial step in preclinical development is to determine if this in vitro potency translates to efficacy in in vivo models.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro and in vivo anticancer activity of representative benzofuran derivatives.

Compound ID/ClassIn Vitro AssayCell Line(s)IC50 (µM)In Vivo ModelAdministration & DosageTumor Growth Inhibition (%)Reference
Halogenated Benzofuran (Compound 1) MTT AssayK562 (Leukemia)5---[1]
HL60 (Leukemia)0.1[1]
Benzofuran Piperazine Hybrid (1.19) Cell Proliferation AssayMDA-MB-231 (Breast Cancer)Not SpecifiedMDA-MB-231 Xenograft50 mg/kg, i.p.58.7% at Day 21[2][3]
2-Benzoylbenzofuran Derivative (11e) MTT BioassayMCF-7 (Breast Cancer)Potent (exact value not specified)---[4]
Amidino-rocaglate (Compound 69) Not SpecifiedBreast Cancer CellsNot SpecifiedBreast Cancer XenograftNot SpecifiedEffectively stopped tumor growth[4]
Piperazine-based Benzofuran (37e) MTT AssayA549 (Lung Cancer)<10---[4]
HeLa (Cervical Cancer)<10[4]
SGC7901 (Gastric Cancer)<10[4]
HCT116 (Colon Cancer)<10[4]
MCF-7 (Breast Cancer)<10[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a colorimetric assay for assessing cell metabolic activity. i.p.: Intraperitoneal injection.

Experimental Protocols: Anticancer Evaluation

In Vitro: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

In Vivo: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living system.[2]

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The benzofuran derivative is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology). Tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Cancer Cell Lines mtt_assay MTT Assay invitro_start->mtt_assay ic50 Determine IC50 mtt_assay->ic50 xenograft Xenograft Tumor Model ic50->xenograft Promising Compounds invivo_start Immunocompromised Mice invivo_start->xenograft tgi Measure Tumor Growth Inhibition xenograft->tgi

Anticancer Drug Discovery Workflow

Anti-inflammatory Activity: From Macrophages to Paw Edema

Inflammation is a complex biological response, and many benzofuran derivatives have shown promise in modulating inflammatory pathways. Their efficacy is often first assessed in vitro by their ability to inhibit inflammatory mediators in immune cells, followed by in vivo studies in animal models of inflammation.

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents a comparison of the in vitro and in vivo anti-inflammatory effects of selected benzofuran-based compounds.

Compound ID/ClassIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministration & DosagePaw Edema Inhibition (%)Reference
Aza-benzofuran (Compound 1) Nitric Oxide InhibitionRAW 264.717.3---[6]
Aza-benzofuran (Compound 4) Nitric Oxide InhibitionRAW 264.716.5---[6]
Benzofuran-piperazine Hybrid (5d) Nitric Oxide InhibitionRAW 264.752.23Endotoxemic MiceNot SpecifiedReduced inflammatory cytokines[7][8][9]
Benzofuranone Derivative (BF1) ---Carrageenan-induced Paw Edema (Mice)10 mg/kg, p.o.45.2% at 4 hours[3]
30 mg/kg, p.o.68.5% at 4 hours[3]
100 mg/kg, p.o.85.1% at 4 hours[3]

p.o.: Per os (by mouth).

Experimental Protocols: Anti-inflammatory Evaluation

In Vitro: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound Treatment: Cells are pre-treated with different concentrations of the benzofuran derivative.

  • LPS Stimulation: Cells are then stimulated with LPS (a component of bacterial cell walls) to induce an inflammatory response and NO production.

  • Griess Reaction: After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.

  • IC50 Calculation: The IC50 for NO inhibition is calculated.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10]

  • Animal Model: Wistar rats or mice are used.

  • Compound Administration: The test compound (benzofuran derivative) is administered, typically orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan (a seaweed extract) into the hind paw of the animal induces a localized inflammatory response characterized by swelling (edema).

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control (vehicle-treated) group.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->NFkB Inhibition Benzofuran->MAPK Inhibition

References

A Comparative Analysis of the Antioxidant Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including significant antioxidant properties.[1][2][3][4][5] This guide provides a comparative analysis of the antioxidant activity of various benzofuran derivatives, supported by experimental data from established in vitro assays. The structure-activity relationships are explored to offer insights for the rational design of novel and more potent antioxidant agents.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant capacity, where a lower IC50 value indicates higher antioxidant activity.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant.

Benzofuran DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(p-hydroxyphenyl)-benzofuran~40Ascorbic Acid20-50[2]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Methanol)rIC50: 0.18TroloxrIC50: 0.41
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one (in Acetonitrile)rIC50: 0.54TroloxrIC50: 1.00
Compound 6a (Morpholine, Br substituents)Excellent activity at 50 µg/mlL-ascorbic acid-[3][6]
Compound 6b (Morpholine, OMe substituents)Excellent activity at 50 µg/mlL-ascorbic acid-[3][6]
Dehydro-δ-viniferinModerate Activity--
5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diolModerate Activity--
(E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diolHigh Activity--
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 65 )23.5% inhibition at 100 µM--[1]
Compounds 59 & 60 (from D. latifolia)96.7 ± 8.9--[1][6]

Note: rIC50 represents the relative IC50 value (mols antioxidant / mols DPPH•).

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Benzofuran DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
1,3-benzofuran derivative 61 8.57 mM (EC50)--[1][7]
1,3-benzofuran derivative 62 9.72 mM (EC50)--[1][7]
1,3-benzofuran derivative 63 8.27 mM (EC50)--[1][7]

Structure-Activity Relationship (SAR)

The antioxidant activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system.[4]

  • Hydroxyl Groups: The presence of phenolic hydroxyl groups is crucial for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals.[2] The number and position of these hydroxyl groups affect the radical scavenging capacity.

  • Electron-donating Groups: Substituents that increase the electron density on the benzofuran ring, such as methoxy (-OCH3) and morpholine groups, have been shown to enhance antioxidant activity.[3][6]

  • C-2 Position Substituents: The nature of the substituent at the C-2 position of the benzofuran ring plays a vital role. Aryl substitutions, particularly those with hydroxyl groups, often lead to potent antioxidant activity.[2] Ester or heterocyclic ring substitutions at this position have also been found to be important for cytotoxic and, by extension, antioxidant effects.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Preparation of Test Samples: The benzofuran derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, a specific volume of the test sample or standard solution at different concentrations is added.

    • An equal volume of the DPPH working solution is then added to each well/cuvette.

    • A blank sample containing only the solvent and the DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: The benzofuran derivatives and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • A specific volume of the test sample or standard solution at different concentrations is added to a 96-well microplate or cuvettes.

    • A corresponding volume of the ABTS•+ working solution is added to each well/cuvette.

    • A blank sample containing only the solvent and the ABTS•+ solution is included.

    • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • The absorbance of the solutions is measured at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of benzofuran derivatives are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.[8][9][10][11][12]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[10][11] Oxidative stress or the presence of certain antioxidant compounds, including some benzofuran derivatives, can lead to the dissociation of Nrf2 from Keap1.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8][11] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[9] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and Promotes Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Benzofuran Benzofuran Derivatives Benzofuran->Keap1 May Inhibit ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) Transcription->Antioxidant_Genes Upregulates

Caption: The Keap1-Nrf2-ARE signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (DPPH/ABTS, Solvents) Reaction Mix Reagents and Samples Reagents->Reaction Samples Prepare Benzofuran Derivatives & Standard Solutions Samples->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: General experimental workflow for antioxidant assays.

References

Safety Operating Guide

Proper Disposal of 3-Acetoxybenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of 3-Acetoxybenzofuran, a benzofuran derivative. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. In the absence of a specific SDS, the safety protocols for handling benzofuran derivatives and other potentially hazardous chemicals should be strictly followed. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation exposure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood).To prevent inhalation of the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.[1]

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[1]

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[1]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal Procedures for this compound

Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[1]

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.[1]

On-Site Neutralization:

On-site chemical neutralization is not recommended for the routine laboratory disposal of this compound or other benzofuran derivatives without established and validated protocols for this specific compound.[1] Such procedures should only be considered in controlled industrial settings by trained professionals.

Waste Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled with their contents and approximate concentrations.[2]

  • Sealing: Waste containers must have tightly fitting caps and be kept closed at all times, except when waste is being added.[2]

  • Storage: Store waste containers in a cool, well-ventilated, and designated area, away from incompatible materials.

  • Empty Containers: Before disposal, empty containers must be thoroughly rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4] After rinsing, labels on the container should be obliterated or removed before disposal or recycling.[3][4]

Experimental Protocols

Currently, there are no widely established and recommended experimental protocols for the on-site neutralization or deactivation of this compound in a standard laboratory setting. The primary and recommended procedure is collection by a licensed hazardous waste disposal service.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containerization Containerization cluster_disposal Final Disposal A Wear appropriate PPE B Handle in a fume hood A->B C Collect waste this compound (solid/solution) B->C D Collect contaminated materials (PPE, labware) B->D E Place in a labeled, sealable hazardous waste container C->E D->E F Store container in a designated, ventilated area E->F G Arrange for pickup by a licensed hazardous waste disposal facility F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Acetoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Acetoxybenzofuran. The procedural guidance is rooted in established best practices for handling structurally similar compounds, such as benzofuran and its derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle this compound with a high degree of caution, assuming it may possess similar hazards, including potential toxicity and irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes and meet OSHA and European standards.[3][4] A face shield should be worn in addition to goggles, especially when there is a risk of splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][5] Inspect gloves for any signs of degradation or perforation before each use and use proper glove removal technique to avoid skin contact.[1]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body.[1]
Respiratory NIOSH-Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Footwear Closed-toe ShoesShoes must cover the entire foot to protect against spills.[2]

Operational Plan: Handling and Spill Management

Preparation and Handling:

  • Pre-Handling Check: Before beginning work, ensure all necessary PPE is correctly worn.[2]

  • Fume Hood Usage: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

  • Static Discharge: Ground all equipment to prevent static discharge, as benzofuran derivatives can be flammable.[2]

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[6] Restrict access to the contaminated zone.[6]

  • Ventilate: Ensure adequate ventilation, if it is safe to do so.[6]

  • Containment:

    • For Solids: Carefully sweep the spilled compound to prevent dust generation.[6]

    • For Liquids: Absorb the spill with an inert material such as vermiculite, dry sand, or a specialized chemical absorbent.[6][7] Do not use combustible materials like sawdust.[6]

  • Collection: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[6]

Disposal Plan

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[6]

Waste Segregation and Containment:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container compatible with the chemical.[8]

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container for solutions. Do not mix with other incompatible waste streams.[8]

Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.[8]

Final Disposal:

  • The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] High-temperature incineration is a common and effective method for the disposal of such compounds.[8]

Diagrams

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_ground Ground Equipment prep_hood->prep_ground handle_ops Perform Experimental Operations prep_ground->handle_ops spill_evac Evacuate and Secure Area handle_ops->spill_evac Spill Occurs disp_seg Segregate Waste (Solid/Liquid) handle_ops->disp_seg Waste Generated spill_contain Contain Spill with Inert Material spill_evac->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_seg disp_label Label Hazardous Waste Container disp_seg->disp_label disp_store Store in Designated Area disp_label->disp_store disp_final Arrange for Professional Disposal disp_store->disp_final

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.